4-Amino-2-methoxybenzenethiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-9-6-4-5(8)2-3-7(6)10/h2-4,10H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTCRDOAPARZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598647 | |
| Record name | 4-Amino-2-methoxybenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497855-25-1 | |
| Record name | 4-Amino-2-methoxybenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: 4-Amino-2-methoxybenzenethiol (CAS 497855-25-1)
High-Value Scaffold for Benzothiazole and Kinase Inhibitor Synthesis[1]
Executive Summary
4-Amino-2-methoxybenzenethiol (CAS 497855-25-1) is a specialized "double-nucleophile" building block critical to modern medicinal chemistry.[1] Characterized by its electron-rich aniline core flanked by a thiol and a methoxy group, this compound serves as a privileged scaffold for the synthesis of benzothiazoles and aminopyrimidine-based kinase inhibitors (e.g., EGFR inhibitors). Its unique substitution pattern—offering both soft (thiol) and hard (amine) nucleophilic centers—allows for highly chemoselective transformations, making it an essential reagent in the development of targeted oncological therapies and fluorescent biological probes.
Chemical Identity & Physical Properties[2][3][4][5]
This compound is often supplied as a hydrochloride salt to enhance stability against oxidative dimerization.
| Property | Data |
| CAS Number | 497855-25-1 |
| Chemical Name | 4-Amino-2-methoxybenzenethiol |
| Synonyms | 4-Amino-2-methoxythiophenol; 2-Methoxy-4-aminobenzenethiol |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Appearance | Off-white to pale yellow powder (often darkens on air exposure) |
| Solubility | Soluble in DMSO, DMF, Methanol; slightly soluble in water |
| pKa (Thiol) | ~6.5–7.0 (Estimated) |
| pKa (Aniline) | ~4.0–4.5 (Estimated) |
| Storage | -20°C , Hygroscopic, Store under Argon/Nitrogen |
Synthetic Utility & Mechanism[6][7][8]
The core value of CAS 497855-25-1 lies in its bifunctional reactivity . The presence of the thiol (-SH) and amine (-NH₂) groups in a 1,4-relationship (relative to the benzene ring, but chemically acting as distinct nucleophiles) allows for versatile synthetic pathways.
2.1 Chemoselectivity: The Hard/Soft Acid-Base (HSAB) Principle
-
Thiol Group (Soft Nucleophile): Reacts rapidly with soft electrophiles (e.g., alkyl halides, Michael acceptors) and is prone to oxidation.
-
Amino Group (Hard Nucleophile): Reacts preferentially with hard electrophiles (e.g., acyl chlorides, aldehydes) or participates in metal-catalyzed couplings.
2.2 Primary Application: Benzothiazole Formation
The most common application is the synthesis of 2-substituted benzothiazoles via condensation with aldehydes or carboxylic acids. The methoxy group at the 2-position (meta to the amine in the precursor, ortho to the thiol) influences the electronic properties of the resulting heterocycle, often enhancing solubility and metabolic stability in drug candidates.
Mechanism:
-
Condensation: The amine attacks the carbonyl carbon of an aldehyde to form an imine (Schiff base).
-
Cyclization: The thiol attacks the imine carbon.
-
Oxidation: Aromatization (often requiring air or an oxidant) yields the benzothiazole.
2.3 Synthesis Workflow (Retrosynthesis)
The industrial preparation typically involves the reduction of sulfonyl chlorides or nitro-chlorobenzene precursors.
Figure 1: Industrial synthesis pathway transforming chlorobenzene precursors into the target thiol.
Applications in Drug Discovery[10]
3.1 Kinase Inhibitor Scaffolds
In the development of EGFR inhibitors (e.g., 3rd generation tyrosine kinase inhibitors similar to Osimertinib analogs), the 2-methoxy-4-amino phenyl motif is ubiquitous. The thiol variant (CAS 497855-25-1) allows researchers to:
-
Introduce Thioethers: Link the phenyl ring to a heterocycle (e.g., pyrimidine) via a sulfur bridge instead of the traditional nitrogen bridge, altering the drug's flexibility and binding kinetics.
-
Covalent Warheads: The thiol can serve as a site for attaching acrylamide warheads in "reverse" covalent inhibitors.
3.2 Decision Tree: Chemoselective Functionalization
Researchers must choose reaction conditions carefully to target the specific nucleophile.
Figure 2: Reaction logic for selectively targeting the thiol, amine, or both centers.
Experimental Protocols
Protocol A: Synthesis of 2-Arylbenzothiazole Derivative
This protocol demonstrates the "Green" synthesis utility of CAS 497855-25-1.
Reagents:
-
4-Amino-2-methoxybenzenethiol (1.0 mmol)
-
Benzaldehyde derivative (1.0 mmol)
-
Solvent: Ethanol or Glycerol (Green solvent)
-
Catalyst: Molecular Iodine (10 mol%) or simply air flow
Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the thiol and aldehyde in Ethanol (5 mL).
-
Reaction: Add Iodine catalyst. Stir at room temperature for 10 minutes, then heat to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Note: The thiol spot will disappear, and a fluorescent spot (benzothiazole) will appear.
-
-
Workup: Cool to room temperature. Add aqueous sodium thiosulfate (10%) to quench excess iodine.
-
Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Protocol B: Handling and Storage (Critical)
Thiols are notorious for oxidizing to disulfides (R-S-S-R) upon air exposure, which renders them inactive for nucleophilic substitution.
-
Degassing: All solvents (water, methanol, DMF) used with this compound must be degassed (sparged with Argon for 20 mins) prior to use.
-
Reducing Environment: If the compound appears yellow/dark (indicating oxidation), add DTT (Dithiothreitol) or TCEP (1.1 eq) to the reaction mixture to reduce disulfide bonds back to the active monomeric thiol.
-
Storage: Store the solid under an inert atmosphere (glovebox or nitrogen-flushed desiccator) at -20°C.
Quality Control & Analytical Standards
When verifying the identity of CAS 497855-25-1, look for these specific markers:
-
¹H NMR (DMSO-d₆):
-
δ 9.0–10.0 ppm: Thiol proton (-SH). Note: This signal is often broad or exchanged with D₂O.
-
δ 3.7–3.9 ppm: Strong singlet corresponding to the Methoxy group (-OCH₃).
-
δ 4.5–5.5 ppm: Broad singlet for the Amine (-NH₂).
-
Aromatic Region: Pattern consistent with 1,2,4-substitution (typically a doublet, doublet of doublets, and a singlet).
-
-
HPLC Purity:
-
Impurity Marker: A peak at roughly 2x the retention time of the main peak usually indicates the Disulfide Dimer .
-
Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).
-
Safety & Toxicology (SDS Summary)
-
Hazards:
-
First Aid:
-
Skin: Wash immediately with soap and water. Treat with polyethylene glycol if available to solubilize the thiol.
-
Inhalation: Move to fresh air.
-
References
-
Synthesis of Benzothiazoles: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI.
-
Chemical Identity & CAS: 4-Amino-2-methoxybenzenethiol Properties and Suppliers. ChemicalBook / Sigma-Aldrich.
-
Kinase Inhibitor Scaffolds: Discovery of Osimertinib (AZD9291): A Potent and Selective EGFR Inhibitor. Journal of Medicinal Chemistry.
-
Thiol Reactivity: Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur. NIH/PubMed.
-
Mechanochemical Synthesis: Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free Protocol. PMC.
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An In-depth Technical Guide to the Structural Isomers: 4-Amino-2-methoxybenzenethiol and 2-Amino-4-methoxybenzenethiol
This guide provides a detailed comparative analysis of two structurally related aminothiols: 4-Amino-2-methoxybenzenethiol and 2-Amino-4-methoxybenzenethiol. As functionalized aromatic thiols, these isomers are valuable intermediates in the fields of pharmaceutical sciences, material science, and chemical synthesis.[1][2] Their utility stems from the unique interplay of the amino, methoxy, and thiol moieties, which impart distinct chemical and biological properties.[3] This document is intended for researchers and drug development professionals, offering insights into their structural characterization, synthesis, and potential applications, thereby facilitating informed decisions in experimental design and molecular development.
Structural and Spectroscopic Elucidation
The defining difference between 4-Amino-2-methoxybenzenethiol and 2-Amino-4-methoxybenzenethiol lies in the substitution pattern of the functional groups on the benzene ring. This seemingly subtle variation leads to significant differences in their spectroscopic signatures, which are crucial for their unambiguous identification.
Molecular Structures
The positional arrangement of the amino, methoxy, and thiol groups dictates the electronic environment and symmetry of each molecule.
}
Figure 1: Structure of 4-Amino-2-methoxybenzenethiol.
}
Figure 2: Structure of 2-Amino-4-methoxybenzenethiol.
Comparative Spectroscopic Analysis
Spectroscopic techniques are indispensable for distinguishing between these isomers. While both compounds share the same molecular formula (C₇H₉NOS) and molecular weight (155.22 g/mol ), their NMR spectra are markedly different.[4][5]
¹H NMR Spectroscopy: The proton NMR spectrum provides the most direct method for differentiation. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents.[6][7]
-
4-Amino-2-methoxybenzenethiol: The three aromatic protons are in different chemical environments, resulting in three distinct signals. The proton between the amino and thiol groups will likely appear as a doublet, the proton between the methoxy and amino groups as a doublet of doublets, and the remaining proton as a doublet.
-
2-Amino-4-methoxybenzenethiol: Similarly, this isomer will also exhibit three distinct signals for the aromatic protons. However, the relative chemical shifts will differ due to the altered positions of the electron-donating groups. The proton situated between the two electron-donating groups (-NH₂ and -OCH₃) is expected to be the most shielded and appear at the highest field (lowest ppm).[8]
¹³C NMR Spectroscopy: The number of signals in the carbon NMR spectrum reflects the symmetry of the molecule. Both isomers are asymmetrical, and thus, are expected to show seven distinct signals for the seven carbon atoms (six aromatic and one methoxy carbon). The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the thiol group.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the key functional groups in both isomers.[9]
-
N-H stretch: A characteristic doublet in the range of 3300-3500 cm⁻¹ indicates a primary amine (-NH₂).
-
S-H stretch: A weak absorption band around 2550-2600 cm⁻¹ is indicative of the thiol group (-SH).
-
C-O stretch: A strong absorption in the region of 1200-1275 cm⁻¹ (for aryl ethers) confirms the methoxy group.
While these peaks confirm the functional groups, differentiating the isomers based solely on minor shifts in these regions is challenging and unreliable.
Mass Spectrometry (MS): Both isomers will exhibit the same molecular ion peak (M⁺) at m/z 155, corresponding to their identical molecular weight.[5][10] While fragmentation patterns may differ due to the different substitution patterns, these differences can be subtle. Thus, MS is primarily used for confirming the molecular weight rather than for isomeric differentiation.
| Spectroscopic Data | 4-Amino-2-methoxybenzenethiol (Predicted) | 2-Amino-4-methoxybenzenethiol (Predicted) |
| Molecular Formula | C₇H₉NOS | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol [10] | 155.22 g/mol [4] |
| ¹H NMR (Aromatic Protons) | 3 distinct signals | 3 distinct signals |
| ¹³C NMR | 7 signals | 7 signals |
| Key IR Peaks (cm⁻¹) | ~3400 (N-H), ~2550 (S-H), ~1250 (C-O) | ~3400 (N-H), ~2550 (S-H), ~1250 (C-O) |
| MS (m/z) | 155 (M⁺) | 155 (M⁺) |
Synthesis and Reactivity
The synthesis of these isomers typically starts from commercially available nitroaniline precursors. The choice of starting material directly dictates which isomer is produced.
General Synthetic Strategy
A common and effective approach involves a multi-step sequence starting from the appropriately substituted methoxynitroaniline. This strategy provides good control over the final substitution pattern.
}
Figure 3: General synthetic workflows for the target isomers.
The key transformations in these pathways are the reduction of the nitro group and the introduction of the thiol functionality.
Key Experimental Protocols
Protocol 1: Reduction of Nitroaniline Precursor
The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method.[11][12]
-
Objective: To reduce the nitro group of a methoxynitroaniline to an amino group.
-
Reagents & Equipment:
-
Procedure:
-
Dissolve the methoxynitroaniline in methanol or ethanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude aminomethoxy aniline, which can be used in the next step or purified further.
-
Causality: Catalytic hydrogenation is chosen for its high efficiency and clean conversion, avoiding the use of harsh reducing agents that might interact with other functional groups. The choice of solvent is crucial for dissolving the substrate and ensuring good contact with the heterogeneous catalyst.[14]
Protocol 2: Introduction of the Thiol Group via Diazotization
The conversion of the newly formed amino group into a thiol can be achieved via a diazonium salt intermediate, followed by reaction with a sulfur nucleophile.
-
Objective: To convert the amino group of a substituted aniline to a thiol group.
-
Reagents & Equipment:
-
Substituted aminomethoxyaniline
-
Hydrochloric acid or Sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Potassium ethyl xanthate
-
Ice bath, beakers, stirring equipment
-
-
Procedure:
-
Dissolve the aminomethoxyaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. This forms the diazonium salt.
-
In a separate flask, prepare a solution of potassium ethyl xanthate.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.
-
Allow the reaction to warm to room temperature and then heat to facilitate the decomposition of the xanthate intermediate.
-
The resulting product is then hydrolyzed, typically with a base like sodium hydroxide, to yield the corresponding aminomethoxybenzenethiol.
-
Acidify the mixture to protonate the thiolate and then extract the product with an organic solvent.
-
Trustworthiness: This self-validating system relies on the distinct color changes associated with diazotization and the precipitation of intermediates, providing visual cues for reaction progress. The final product's identity is confirmed by the spectroscopic methods detailed in Section 1.
Reactivity Considerations
The positions of the functional groups significantly influence the reactivity of each isomer.
-
Electrophilic Aromatic Substitution: Both the amino and methoxy groups are strong activating, ortho-, para-directing groups. In 4-Amino-2-methoxybenzenethiol, the positions ortho and para to the powerful amino group are already substituted or sterically hindered, potentially leading to substitution at the C5 position. In 2-Amino-4-methoxybenzenethiol, the C5 position is strongly activated by both the ortho-amino and para-methoxy groups, making it a likely site for electrophilic attack.
-
Nucleophilicity and Oxidation: The thiol group is a potent nucleophile and is susceptible to oxidation, especially in the presence of air or other oxidizing agents, leading to the formation of disulfide bridges.[3] The amino group also possesses nucleophilic character. The relative nucleophilicity and susceptibility to side reactions can be subtly influenced by the electronic environment created by the other substituents.[15]
Applications in Drug Discovery and Development
The thiol functional group is a key pharmacophore in several approved drugs, valued for its ability to act as an antioxidant, engage in redox cycling, and chelate metals.[3] The aminomethoxybenzenethiol scaffold serves as a versatile starting point for the development of novel therapeutics.
-
Building Blocks for Heterocycles: These isomers are crucial precursors for synthesizing benzothiazoles, a class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[1]
-
Tuning ADME-Tox Properties: In drug development, modifying the core structure is essential for optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles.[16] The amino and methoxy groups on these scaffolds provide convenient handles for chemical modification to improve properties like solubility, metabolic stability, and target binding affinity.[17][18]
-
Covalent Inhibitors: The nucleophilic thiol group can be exploited to form covalent bonds with specific amino acid residues (like cysteine) in the active sites of target enzymes, leading to potent and long-lasting inhibition. This is a powerful strategy in modern drug design.[19]
Conclusion
While 4-Amino-2-methoxybenzenethiol and 2-Amino-4-methoxybenzenethiol are simple structural isomers, their distinct substitution patterns give rise to unique chemical and spectroscopic properties. A thorough understanding of these differences, particularly in their NMR spectra, is essential for any researcher working with these compounds. Their strategic synthesis from readily available precursors and the versatile reactivity offered by their trifunctional nature make them highly valuable building blocks in the ongoing quest for novel pharmaceuticals and advanced materials.
References
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PubChem. 2-Amino-4-methoxybenzene-1-thiol | C7H9NOS | CID 108589. [Link]
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ResearchGate. Ratio of isomers determined by 1 H-NMR spectroscopy | Download Table. [Link]
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IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]
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The Royal Society of Chemistry. Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles This file includes:. [Link]
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PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. [Link]
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ResearchGate. Study on the synthesis of 2-amino-4-methoxy acetanilide. [Link]
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IJERT. Spectroscopic and Computational Analysis of 4-Methoxythioanisole. [Link]
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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PMC. Medicinal Thiols: Current Status and New Perspectives. [Link]
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ResearchGate. Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. [Link]
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PubMed. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. [Link]
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Patsnap. Preparation method of 4-methoxy-2-nitroaniline - Eureka. [Link]
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JRC Publications Repository. The Use of Chemical Reactivity Assays in Toxicity Prediction. [Link]
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Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. [Link]
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Chemistry LibreTexts. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
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Nanalysis. This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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ResearchGate. Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones. [Link]
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LookChem. Cas 6274-29-9,2-amino-5-methoxy-benzenethiol. [Link]
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NIST. Benzenethiol, 4-methoxy- -- the NIST WebBook. [Link]
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PMC. Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. [Link]
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Taylor & Francis Online. ADME-Tox in drug discovery: integration of experimental and computational technologies. [Link]
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MDPI. Special Issue “Drug Discovery and Application of New Technologies”. [Link]
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ResearchGate. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. [Link]
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MDPI. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. [Link]
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4-Amino-2-methoxythiophenol synonyms and IUPAC name
This technical guide details the chemical identity, reactivity profile, and handling protocols for 4-Amino-2-methoxybenzenethiol (also known as 4-Amino-2-methoxythiophenol).
Content Type: Technical Monograph & Handling Protocol Subject: CAS 497855-25-1 | Structural Analysis & Reactivity
Executive Summary
4-Amino-2-methoxybenzenethiol is a tri-functionalized aromatic scaffold featuring a thiol (-SH), an amino (-NH₂), and a methoxy (-OCH₃) group. Unlike its ortho-isomer (2-amino-benzenethiol), which is a ubiquitous precursor for benzothiazoles, this 1,2,4-substituted isomer serves primarily as a specialized building block for complex azo dyes, pharmaceutical intermediates requiring distal nucleophilic centers, and cross-linking agents. Its dual nucleophilicity (S- and N-centers) requires precise chemoselective control during synthesis.
Chemical Identity & Nomenclature
Correct nomenclature is critical due to the existence of positional isomers with vastly different reactivities.
IUPAC Name Derivation
The name is derived based on the priority rules for functional groups attached to the benzene ring:
-
Principal Group: Thiol (-SH) has priority over Amine (-NH₂) and Ether (-OR). Thus, the parent structure is Benzenethiol .
-
Numbering: The carbon bonded to the -SH group is designated C1.
-
Substituents:
-
Methoxy (-OCH₃) is at C2.
-
Amino (-NH₂) is at C4.
-
-
Alphabetization: "Amino" precedes "Methoxy".
Final IUPAC Name: 4-Amino-2-methoxybenzenethiol
Synonyms & Identifiers
| Identifier Type | Value | Notes |
| Common Name | 4-Amino-2-methoxythiophenol | Widely used in industrial catalogs. |
| CAS Number | 497855-25-1 | Specific to this isomer. |
| Isomer Warning | Do not confuse with: | 2-Amino-4-methoxybenzenethiol (CAS 14482-32-7), the benzothiazole precursor.[1] |
| Molecular Formula | C₇H₉NOS | MW: 155.22 g/mol |
| SMILES | COc1cc(N)ccc1S |
Structural Visualization (Nomenclature Logic)
Caption: Figure 1. IUPAC priority logic establishing the 1,2,4-substitution pattern.
Structural Analysis & Reactivity Profile
The "Ambident Nucleophile" Challenge
This molecule possesses two distinct nucleophilic sites: the sulfur atom (soft nucleophile) and the nitrogen atom (hard nucleophile).
-
Thiol (-SH): Highly nucleophilic, prone to oxidation (disulfide formation), and reacts readily with soft electrophiles (alkyl halides, Michael acceptors). pKa ≈ 6–7.
-
Amine (-NH₂): Moderately nucleophilic, reacts with hard electrophiles (acyl chlorides, anhydrides). pKa ≈ 4–5 (aniline derivative).
Chemoselectivity Insight: Under neutral conditions, the thiolate (generated by mild base) is the dominant nucleophile. To selectively functionalize the amine, the thiol must often be protected (e.g., as a thioether or disulfide) or the reaction performed under acidic conditions where the amine is protonated (though this deactivates the ring).
Isomer Criticality (The Benzothiazole Trap)
Researchers often source aminothiophenols to synthesize benzothiazoles .
-
Warning: 4-Amino-2-methoxybenzenethiol cannot directly form a benzothiazole ring via condensation with aldehydes.
-
Reason: Benzothiazole formation requires the -NH₂ and -SH groups to be ortho (1,2-relationship) to each other to allow cyclization. In this compound, they are in a 1,4-relationship.
Reaction Pathways
Caption: Figure 2. Primary reaction pathways. Note that direct N-acylation competes with S-acylation (thioester formation).
Handling & Stability Protocol
Stability Risks
-
Oxidative Dimerization: Upon exposure to air, the thiol oxidizes to the disulfide (4,4'-diamino-2,2'-dimethoxydiphenyl disulfide). This is indicated by a color change from off-white/pale yellow to deep yellow/orange.
-
Odor: Potent, skunk-like sulfur odor.
Storage & Handling Workflow
| Step | Action | Mechanistic Rationale |
| 1. Receipt | Inspect color immediately. | If dark orange/brown, significant oxidation has occurred. Purity check via TLC/HPLC is required. |
| 2. Storage | Argon/Nitrogen Atmosphere at -20°C. | Prevents radical-mediated oxidation. Low temperature slows kinetic degradation. |
| 3. Solvents | Use degassed solvents only. | Dissolved oxygen in methanol/DCM is sufficient to dimerize the compound within minutes. |
| 4. Weighing | Weigh inside a glovebox or use a dedicated "thiol-box". | Minimizes user exposure to stench and compound exposure to air. |
| 5. Quench | Bleach (NaOCl) bath. | Oxidizes residual thiol to non-volatile sulfonates, neutralizing the odor on glassware. |
Purification (Rescue Protocol)
If the material has partially oxidized to the disulfide:
-
Dissolve the impure mixture in degassed ethanol/water.
-
Add Triphenylphosphine (PPh₃) or Zinc dust/HCl . These reducing agents cleave the S-S bond back to the free thiol (-SH).
-
Extract under inert atmosphere.
Applications in Drug Development
While not a benzothiazole precursor, this scaffold is valuable for:
-
Linker Chemistry: The 4-amino group serves as an attachment point for drug pharmacophores, while the 1-thiol serves as a "warhead" for covalent binding to cysteine residues in proteins (Targeted Covalent Inhibitors - TCI).
-
Radiopharmaceuticals: The S and N atoms can participate in multidentate ligand systems (e.g., N2S2 chelators) for Technetium-99m or Rhenium-188 coordination.
References
-
PubChem. (2025).[1][2] Compound Summary: 4-Amino-2-methoxybenzenethiol (CAS 497855-25-1). National Library of Medicine. [Link]
- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. (Reference for Priority Rules: Thiol > Amine).
-
Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles (General Reactivity Context).[Link]
Sources
molecular weight and formula of 4-Amino-2-methoxybenzenethiol
An In-Depth Technical Guide to 4-Amino-2-methoxybenzenethiol: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Amino-2-methoxybenzenethiol, a substituted aromatic thiol of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental properties, propose a logical synthetic pathway, discuss expected analytical characterizations, and explore its potential applications, particularly in the realm of drug discovery. This document is designed to serve as a practical resource for scientists engaged in the synthesis and utilization of novel chemical entities.
Core Molecular Profile
4-Amino-2-methoxybenzenethiol is an aromatic compound featuring three key functional groups on a benzene ring: a primary amine (-NH₂), a methoxy group (-OCH₃), and a thiol (-SH). This specific arrangement of electron-donating groups and a nucleophilic thiol imparts a unique reactivity profile, making it a valuable, albeit specialized, building block in organic synthesis.
Physicochemical and Structural Data
The fundamental properties of 4-Amino-2-methoxybenzenethiol are summarized below for quick reference.
| Property | Value | Source |
| Chemical Formula | C₇H₉NOS | [1] |
| Molecular Weight | 155.22 g/mol | [2] |
| Monoisotopic Mass | 155.040485 Da | [2] |
| CAS Number | 497855-25-1 | [1] |
| IUPAC Name | 4-Amino-2-methoxybenzenethiol | N/A |
| Appearance | Expected to be a solid or oil | [3] |
| Stability | Stable under recommended storage conditions | [1] |
Proposed Synthetic Route and Experimental Protocol
While specific, peer-reviewed synthesis protocols for 4-Amino-2-methoxybenzenethiol are not widely published, a scientifically sound pathway can be devised based on established organic chemistry transformations and analogous syntheses, such as that for 4-Amino-2-(methylthio)benzoic acid[4]. The proposed three-step synthesis starts from the commercially available 2-methoxythiophenol.
The logical workflow involves:
-
Regioselective Nitration: Introduction of a nitro group at the C4 position, para to the activating methoxy group.
-
Selective Reduction: Conversion of the nitro group to a primary amine to yield the final product.
Sources
Technical Monograph: 4-Mercapto-3-methoxyaniline
This technical guide provides a rigorous analysis of 4-mercapto-3-methoxyaniline , scientifically designated as 4-amino-2-methoxybenzenethiol . This compound is a critical pharmacophore intermediate used in the synthesis of covalent kinase inhibitors and antibody-drug conjugate (ADC) linkers.
Primary Identifier: 4-Amino-2-methoxybenzenethiol CAS Registry Number: 497855-25-1
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The nomenclature for substituted benzenes containing both thiol (-SH) and amino (-NH₂) groups is governed by priority rules where the thiol group often dictates the parent chain in specific indexes (Benzenethiol), though "Aniline" is frequently used in medicinal chemistry vernacular.
Core Identifiers
| Parameter | Value |
| IUPAC Name | 4-amino-2-methoxybenzenethiol |
| Common Name | 4-Mercapto-3-methoxyaniline |
| CAS Number | 497855-25-1 |
| Isomer Warning | Distinct from 2-amino-4-methoxybenzenethiol (CAS 14482-32-7) |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| SMILES | COc1cc(N)ccc1S |
| InChI Key | BRTCRDOAPARZKE-UHFFFAOYSA-N |
Physicochemical Profile[8]
-
Appearance: Off-white to pale yellow solid (highly susceptible to oxidative darkening).
-
Solubility: Soluble in DMSO, DMF, Methanol; slightly soluble in chlorinated solvents; insoluble in water (neutral form).
-
pKa (Calculated): Thiol ~6.5; Aniline ~4.2.
-
LogP: ~1.68 (Lipophilic, membrane permeable).
-
Stability: Air Sensitive. Rapidly oxidizes to the disulfide dimer (4,4'-disulfanediylbis(3-methoxyaniline)) upon exposure to atmospheric oxygen.
Synthetic Methodology
The synthesis of 4-amino-2-methoxybenzenethiol requires regioselective functionalization of the benzene ring. The most robust industrial protocol involves the chlorosulfonation of protected m-anisidine, followed by reduction.
Reaction Pathway Diagram
Caption: Figure 1. Regioselective synthesis of 4-amino-2-methoxybenzenethiol via chlorosulfonation-reduction sequence.
Detailed Protocol
This protocol prioritizes yield and purity by mitigating disulfide formation.
Step 1: Acetylation of m-Anisidine
-
Dissolve 3-methoxyaniline (1.0 eq) in dichloromethane (DCM).
-
Add acetic anhydride (1.1 eq) dropwise at 0°C.
-
Stir at room temperature (RT) for 2 hours.
-
Wash with NaHCO₃, dry over MgSO₄, and concentrate to yield 3-methoxyacetanilide .
Step 2: Chlorosulfonation (Critical Regioselectivity)
-
Rationale: The acetamido group directs para, while the methoxy group directs ortho/para. Position 4 is para to the acetamido group and ortho to the methoxy group, creating a cooperative directing effect that favors the desired 4-sulfonyl chloride isomer over the 6-isomer.
-
Cool chlorosulfonic acid (5.0 eq) to 0°C under N₂ atmosphere.
-
Add solid 3-methoxyacetanilide portion-wise, maintaining internal temperature <10°C.
-
Heat to 60°C for 2 hours to drive conversion of the sulfonic acid intermediate to the sulfonyl chloride.
-
Quench carefully onto crushed ice. Filter the precipitate to obtain 4-acetamido-2-methoxybenzenesulfonyl chloride .
Step 3: Reduction and Deprotection
-
Suspend the sulfonyl chloride in concentrated HCl/AcOH (1:1 v/v).
-
Add Tin (Sn) powder or Zinc (Zn) dust (4.0 eq) slowly (exothermic).
-
Reflux for 4 hours. This step simultaneously reduces the -SO₂Cl to -SH and hydrolyzes the N-acetyl group.
-
Workup (Anaerobic): Cool under Argon. Adjust pH to ~6 with degassed NaOH. Extract with EtOAc (sparged with Argon).
-
Concentrate to yield the target 4-amino-2-methoxybenzenethiol . Store immediately under inert gas.
Handling & Stability: The Disulfide Problem
The primary cause of experimental failure with this compound is inadvertent oxidation. The thiol group is highly nucleophilic and readily forms a disulfide bond with itself in the presence of oxygen.
Degradation Pathway
Caption: Figure 2. Oxidative dimerization pathway. The reaction is reversible using reducing agents like TCEP or DTT.
Storage Protocol
-
Atmosphere: Strictly Argon or Nitrogen.
-
Temperature: -20°C for long-term storage.
-
Formulation: Ideally stored as the Hydrochloride Salt (HCl) , which significantly retards oxidation compared to the free base.
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
This scaffold serves as a "privileged structure" for kinase inhibitors. The methoxy group provides a hydrogen bond acceptor for the hinge region of kinases, while the amine and thiol allow for orthogonal functionalization.
-
Thioether Synthesis: Reaction with alkyl halides yields thioethers, a common motif in EGFR inhibitors (e.g., to mimic the methionine gatekeeper residue).
-
Heterocycle Formation: Condensation with aldehydes or carboxylic acids yields Benzothiazoles , which are potent pharmacophores in antitumor and antimicrobial agents.
Antibody-Drug Conjugates (ADCs)
The thiol moiety allows for site-specific conjugation to maleimide-functionalized linkers.
-
Mechanism:[1][2] The aniline amine is first coupled to a cytotoxic payload (e.g., via an amide bond). The free thiol is then reacted with a maleimide-linker-antibody complex.
Safety & Toxicology (GHS Classification)
-
Acute Toxicity: Category 4 (Oral/Dermal).
-
Skin/Eye Irritation: Category 2.[3]
-
Specific Hazard: Stench. Thiols possess a low odor threshold. All manipulations must occur in a fume hood. Bleach (hypochlorite) should be used to neutralize glassware and spills, converting the thiol to the odorless sulfonate.
References
-
PubChem. (2025).[4][3] Compound Summary: 4-amino-2-methoxybenzenethiol (CAS 497855-25-1).[5] National Library of Medicine. [Link]
-
Organic Syntheses. (2002). Ullman Methoxylation and Aniline Preparation. Org. Synth. 78, 63. (Reference for general aniline/methoxy functionalization logic). [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methoxybenzene-1-thiol | C7H9NOS | CID 108589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-amino-2-methoxybenzene-1-thiol | 497855-25-1 [sigmaaldrich.com]
A Technical Guide to the Solubility of 4-Amino-2-methoxybenzenethiol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Amino-2-methoxybenzenethiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining and understanding the solubility of this compound in various organic solvents. While specific quantitative solubility data for 4-Amino-2-methoxybenzenethiol is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed methodologies to generate and interpret this critical data.
Introduction: The Significance of Solubility in Research and Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 4-Amino-2-methoxybenzenethiol is a cornerstone of successful drug development and chemical synthesis. It directly influences a multitude of critical parameters including:
-
Reaction Kinetics and Yield: In synthetic chemistry, the solubility of reactants in a given solvent system governs the reaction rate and overall yield.
-
Formulation and Bioavailability: For pharmaceutical applications, the solubility of a compound is a primary determinant of its dissolution rate and subsequent bioavailability.
-
Purification and Crystallization: Processes such as crystallization, a key technique for purifying chemical compounds, are fundamentally dependent on the differential solubility of the target molecule and impurities in various solvents.
-
Analytical Method Development: The choice of solvent is crucial for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy, for quantification and characterization.
Understanding the solubility profile of 4-Amino-2-methoxybenzenethiol is therefore not merely an academic exercise but a practical necessity for its effective application.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of 4-Amino-2-methoxybenzenethiol, with its combination of functional groups, dictates its solubility behavior.
Molecular Structure:
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. This feature suggests that 4-Amino-2-methoxybenzenethiol will have some degree of solubility in nonpolar organic solvents. Aromatic compounds tend to be soluble in other aromatic solvents due to favorable π-π stacking interactions.
-
Amino Group (-NH2): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. This group enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The amino group's basicity also means its solubility can be significantly influenced by the pH of the medium.[1][2]
-
Methoxy Group (-OCH3): The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor. It contributes to the overall polarity of the molecule and can enhance solubility in polar solvents. The methoxy group is an ortho, para director in electrophilic aromatic substitution, which influences the electronic distribution within the benzene ring.[3]
-
Thiol Group (-SH): The thiol group is less polar than a hydroxyl group but is still capable of weak hydrogen bonding. It contributes to the compound's overall polarity and can interact with a range of solvents. Thiols are also weakly acidic.[4]
Overall Polarity and Expected Solubility Trends:
The combination of these functional groups results in a molecule with a moderate overall polarity. Based on these structural features, we can predict the following general solubility trends:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar functional groups.
-
Good to Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions with the amino, methoxy, and thiol groups can occur.
-
Moderate to Low Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate.
-
Low to Very Low Solubility: Expected in nonpolar solvents such as hexane and toluene. While the aromatic ring provides some affinity for toluene, the polar functional groups will limit solubility.
Quantitative Solubility Data: A Framework for Experimental Determination
Table 1: Experimentally Determined Solubility of 4-Amino-2-methoxybenzenethiol
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Isopropanol | Polar Protic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Dichloromethane | Nonpolar | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Toluene | Nonpolar | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Hexane | Nonpolar | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[5] This protocol provides a step-by-step guide for its implementation.
Materials and Equipment
-
4-Amino-2-methoxybenzenethiol (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.
Caption: Workflow for solubility determination using the isothermal shake-flask method.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-Amino-2-methoxybenzenethiol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume of each organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification of Solute Concentration:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 4-Amino-2-methoxybenzenethiol.
-
For HPLC analysis: Develop a method with a suitable mobile phase and a C18 column. Use UV detection at a wavelength where the compound exhibits maximum absorbance.
-
For UV-Vis analysis: This method is simpler but may be less specific. It is suitable if the compound has a strong chromophore and there are no interfering substances.
-
Prepare a series of standard solutions of known concentrations of 4-Amino-2-methoxybenzenethiol in the chosen solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of 4-Amino-2-methoxybenzenethiol in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Theoretical Framework: Understanding Solubility through Thermodynamic Models
The solubility of a solid in a liquid can be described by thermodynamic principles. While a deep dive into all available models is beyond the scope of this guide, it is useful for researchers to be aware of some fundamental concepts.
The ideal solubility of a solid can be estimated using the melting point and enthalpy of fusion of the compound. For real solutions, the activity coefficient, which accounts for the non-ideal interactions between the solute and solvent, is a critical parameter. Models such as the Non-Random Two-Liquid (NRTL) and UNIQUAC can be used to predict these activity coefficients and thus the solubility.[6][7] More advanced computational methods, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), can also provide predictions of solubility based on the molecular structures of the solute and solvent.[6]
The following diagram illustrates the relationship between the key thermodynamic parameters influencing solubility.
Sources
- 1. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thiophenol - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Ortho vs. Para: A Technical Guide to Methoxybenzenethiol Isomers in Drug Discovery
The following technical guide details the structural, synthetic, and functional divergences between 2-amino-4-methoxybenzenethiol and 4-amino-2-methoxybenzenethiol .
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the positional isomerism of aminobenzenethiols dictates their utility as pharmacophore precursors. This guide analyzes the two critical isomers of methoxy-substituted aminobenzenethiol:
-
2-Amino-4-methoxybenzenethiol (The Ortho Isomer) : A privileged scaffold precursor capable of cyclization to form benzothiazoles, a moiety ubiquitous in antitumor and neuroprotective agents.[1]
-
4-Amino-2-methoxybenzenethiol (The Para Isomer) : A linear linker utilized in antibody-drug conjugates (ADCs) and surface chemistry, incapable of heterocyclization but essential for azo-coupling and Schiff-base polymerizations.[1]
This document provides validated synthetic protocols, mechanistic insights into their divergent reactivity, and analytical fingerprints to distinguish these isomers in a high-throughput setting.
Structural Analysis & Electronic Divergence
The fundamental difference lies in the spatial relationship between the nucleophilic amino group (-NH
| Feature | 2-Amino-4-methoxybenzenethiol (Ortho) | 4-Amino-2-methoxybenzenethiol (Para) |
| CAS Number | 14482-32-7 | 497855-25-1 |
| Primary Reactivity | Cyclization (Heterocycle formation) | Polymerization/Coupling (Linear extension) |
| Dominant H-Bonding | Intramolecular (NH[1]···S interaction) | Intermolecular (Network formation) |
| Dipole Moment | Lower (Pseudo-ring formation reduces polarity) | Higher (Charge separation across the ring) |
| pKa (Thiol) | ~6.5 (Acidified by ortho-amino induction) | ~7.2 (Stabilized by methoxy donation) |
Electronic Effects on Reactivity
-
The Ortho Effect (2-Amino): The proximity of the amine and thiol groups allows for a "pincer" mechanism. Upon electrophilic attack (e.g., by an aldehyde), the amine forms an imine, which is immediately trapped by the thiol to close the thiazole ring. The 4-methoxy group acts as an electron-donating group (EDG) para to the thiol, increasing the nucleophilicity of the sulfur atom, thereby accelerating the cyclization rate.
-
The Para Isolation (4-Amino): The amine and thiol are electronically coupled through the
-system but spatially isolated.[1] Reaction with aldehydes yields stable Schiff bases (imines) that cannot cyclize.[1] The 2-methoxy group (ortho to thiol) sterically hinders the sulfur slightly but primarily acts to increase the electron density of the ring, making this isomer highly susceptible to oxidative dimerization (disulfide formation).
Figure 1: Functional divergence of methoxybenzenethiol isomers.
The Cyclization Imperative: Benzothiazole Synthesis
The 2-amino isomer is the industry standard for synthesizing 6-methoxybenzothiazoles.[1] The reaction proceeds via the condensation of the amino group with a carbonyl carbon, followed by oxidative cyclization.
Mechanism: Oxidative Condensation[1]
-
Imine Formation: The -NH
attacks the aldehyde carbonyl to form a Schiff base. -
Thiol Attack: The -SH group attacks the imine carbon (intramolecular nucleophilic attack).[1]
-
Oxidation/Aromatization: Loss of hydrogens (often requiring an oxidant like O
, I , or DMSO) yields the aromatic benzothiazole.
Figure 2: Mechanistic pathway for benzothiazole formation from the ortho-isomer.[1]
Experimental Protocols
Protocol A: Synthesis of 2-Substituted-6-Methoxybenzothiazoles (Using 2-Amino Isomer)
Target: Rapid generation of CNS-active pharmacophores.
Materials:
-
2-Amino-4-methoxybenzenethiol (1.0 equiv)[1]
-
Aromatic Aldehyde (1.0 equiv)[1]
-
Catalyst: Molecular Iodine (10 mol%) or Sodium Metabisulfite[1]
-
Solvent: Ethanol or DMSO[1]
Methodology:
-
Dissolution: Dissolve 2-amino-4-methoxybenzenethiol (155 mg, 1 mmol) in EtOH (5 mL).
-
Addition: Add the substituted benzaldehyde (1 mmol) followed by I
(25 mg, 0.1 mmol). -
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Note: The spot for the thiol will disappear; the product will be highly fluorescent under UV (254/365 nm).
-
-
Workup: Cool to room temperature. Add 10% Na
S O solution to quench iodine.[1] -
Isolation: Extract with ethyl acetate (3 x 10 mL). Dry over Na
SO and concentrate. -
Purification: Recrystallize from hot ethanol to yield the benzothiazole derivative.
Protocol B: Linear Conjugation (Using 4-Amino Isomer)
Target: Surface functionalization of Gold Nanoparticles (AuNPs) or ADC Linkers.[1]
Materials:
-
4-Amino-2-methoxybenzenethiol (1.0 equiv)[1]
-
NHS-Ester linker (e.g., PEG-NHS)[1]
-
Solvent: DMF (Anhydrous)[1]
Methodology:
-
Protection (Optional): The thiol is highly nucleophilic.[1] For specific amine targeting, the thiol is often protected (e.g., trityl) or the reaction is performed at pH < 7 where the amine is protonated, though this is difficult with anilines.
-
Coupling: Dissolve the linker (1.2 equiv) in DMF. Add 4-amino-2-methoxybenzenethiol (1.0 equiv) and DIPEA (2.0 equiv).[1]
-
Reaction: Stir at RT for 12 hours.
-
Outcome: The amine reacts with the NHS ester to form an amide bond. The thiol remains free (or protected) for subsequent attachment to gold surfaces or maleimide groups on antibodies.[1]
-
Critical Difference: Unlike the ortho-isomer, no ring closure occurs. The product is a linear chain: HS-Ar(OMe)-NH-CO-Linker .
-
Analytical Differentiation
When sourcing reagents, verifying the isomer identity is critical as labels can be ambiguous.
| Method | 2-Amino-4-methoxybenzenethiol | 4-Amino-2-methoxybenzenethiol |
| 1H NMR (Aromatic Region) | ABX Pattern : The proton ortho to the amino group is shielded.[1] Coupling constants reflect 1,2,4-substitution. | ABX Pattern : Distinct splitting.[1] The proton ortho to the thiol (pos 3) shows a different shift due to the adjacent methoxy group. |
| IR Spectroscopy | Doublet NH stretch (3300-3400 cm⁻¹) often broadened by internal H-bonding.[1] | Sharper NH stretch ; strong intermolecular H-bonding bands in solid state.[1] |
| Mass Spectrometry | M+ peak (155 Da).[1] Fragmentation often shows loss of NH3 then CS (thiazole-like fragmentation).[1] | M+ peak (155 Da).[1] Fragmentation shows loss of SH radical or methyl radical distinct from ortho. |
| Chemical Test | Herz Reaction : Turns deep color with S2Cl2.[1] Aldehyde Test : Forms fluorescent precipitate (benzothiazole) upon heating with benzaldehyde.[1] | Aldehyde Test : Forms yellow/orange Schiff base (oil or solid), non-fluorescent or weakly fluorescent, no cyclization. |
Applications in Drug Development
2-Amino-4-methoxybenzenethiol (Ortho)[1]
-
Amyloid Imaging: Used to synthesize Pittsburg Compound B (PiB) analogues.[1] The benzothiazole core intercalates into beta-amyloid sheets.[1]
-
Kinase Inhibitors: The benzothiazole scaffold mimics the purine ring of ATP, making it a potent scaffold for EGFR and VEGFR inhibitors.
4-Amino-2-methoxybenzenethiol (Para)[1]
-
Antibody-Drug Conjugates (ADCs): Acts as a cleavable linker.[1] The thiol attaches to the drug payload (via disulfide exchange), and the amine attaches to the antibody.
-
Biosensors: Used to form Self-Assembled Monolayers (SAMs) on gold electrodes.[1] The thiol binds to Au, orienting the methoxy-aniline moiety upward to capture analytes.
References
-
Synthesis of Benzothiazoles : Organic Syntheses, Coll. Vol. 3, p. 76 (1955); Vol. 22, p. 16 (1942). Link
-
Reactivity of Aminothiophenols : Journal of the American Chemical Society, "The Synthesis of Benzothiazoles from Aldehydes and Ortho-aminothiophenol". Link[1]
-
Benzothiazole Pharmacophores in Medicinal Chemistry : European Journal of Medicinal Chemistry, Vol 63, 2013. "Benzothiazole derivatives: novel inhibitors of acetylcholinesterase". Link[1]
-
Isomer Properties (PubChem) : 2-Amino-4-methoxybenzenethiol (CID 108589).[1] Link[1]
-
Green Synthesis Protocols : Green Chemistry, 2006, 8, "Iodine-promoted synthesis of benzothiazoles". Link
Sources
Part 1: Executive Summary & Critical Isomer Distinction
The "Name Trap" in Medicinal Chemistry Before proceeding with safety and handling, it is critical to verify the chemical identity. There is a frequent nomenclature confusion in literature and procurement between 4-Amino-2-methoxybenzenethiol and its isomer, 2-Amino-4-methoxybenzenethiol .
-
Target Compound (CAS 497855-25-1): 4-Amino-2-methoxybenzenethiol .
-
Structure: Thiol (-SH) at C1, Methoxy (-OMe) at C2, Amine (-NH2) at C4.
-
Reactivity: The amine and thiol are para to each other. Cannot cyclize to form benzothiazoles. Used primarily as a bifunctional linker or cross-linking agent.
-
-
Common Isomer (CAS 14482-32-7): 2-Amino-4-methoxybenzenethiol .
-
Structure: Thiol (-SH) at C1, Amine (-NH2) at C2, Methoxy (-OMe) at C4.
-
Reactivity: The amine and thiol are ortho . This is the standard precursor for 6-methoxybenzothiazole synthesis.
-
If your intent is to synthesize a benzothiazole scaffold, you likely possess the wrong isomer.
Figure 1: Structural and functional divergence between the two common aminothiol isomers.
Part 2: Hazard Profiling & Risk Assessment
As a specialized aminothiol, this compound presents a dual-threat profile: the acute toxicity associated with aniline derivatives and the high reactivity/stench of thiols.
GHS Classification (Derived)
Based on structure-activity relationships (SAR) of analogous aminophenols and thiols.
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Aniline derivative; potential for methemoglobinemia. |
| Skin Irritation | Cat 2 | H315: Causes skin irritation | Thiol group acidity (pKa ~6-7) and nucleophilicity. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | Corrosive nature of free thiols on mucous membranes. |
| Sensitization | Cat 1 | H317: May cause allergic skin reaction | Hapten formation via protein cysteine modification. |
| Aquatic Toxicity | Cat 2 | H411: Toxic to aquatic life | High lipophilicity (LogP ~1.4) allows bioaccumulation. |
The "Silent" Hazard: Auto-Oxidation
Aminothiols are notoriously unstable in air. The presence of the electron-donating methoxy group (-OMe) and amino group (-NH2) on the benzene ring significantly increases the electron density on the sulfur atom, making it highly susceptible to oxidation .
-
Reaction: 2 R-SH + O₂ → R-S-S-R (Disulfide) + H₂O
-
Consequence: Formation of insoluble disulfide dimers (often yellow precipitates) which renders the compound useless for nucleophilic substitution reactions.
Part 3: Physicochemical Properties & Stability
| Property | Value / Description | Technical Note |
| Molecular Weight | 155.22 g/mol | |
| Physical State | Solid (Low melting) or Viscous Liquid | Impure samples often appear as dark oils due to oxidation. |
| Solubility | DMSO, DMF, MeOH, DCM | Insoluble in water. Do not dissolve in basic aqueous buffers without rigorous degassing (rapid dimerization). |
| pKa (Thiol) | ~6.5 - 7.0 (Predicted) | More acidic than alkyl thiols due to aryl ring; exists as thiolate anion at physiological pH. |
| Storage | -20°C, Inert Atmosphere | Hygroscopic. Store under Argon. |
Part 4: Handling & Experimental Protocols
Protocol: Air-Free Handling for Synthesis
Objective: To transfer the reagent without introducing oxygen or moisture.
-
Preparation: Dry all glassware in an oven (120°C) for >2 hours. Assemble hot under N₂ flow.
-
Solvent Prep: Sparge reaction solvents (MeOH, DMF) with Argon for 20 minutes or use a freeze-pump-thaw cycle.
-
Weighing: Ideally perform in a glovebox. If unavailable, weigh quickly into a tared vial, cap immediately, and purge with N₂.
-
Dissolution: Add the degassed solvent via syringe through a septum.
-
Reaction: If using as a nucleophile (e.g., reacting with a maleimide or alkyl halide), add the electrophile before adding any base (e.g., TEA, DIPEA) to minimize the time the thiolate anion is exposed to trace oxygen.
Protocol: Emergency Spill Neutralization
Objective: To manage the stench and toxicity of a spill.
-
Evacuate: Clear the immediate area. The smell will be potent and travel fast.
-
PPE: Double nitrile gloves, lab coat, safety goggles. Use a respirator with organic vapor cartridges if outside a fume hood.
-
Neutralization Solution: Prepare a 10% Bleach (Sodium Hypochlorite) solution.
-
Application: Cover the spill with paper towels. Gently pour the bleach solution over the towels.
-
Chemistry: Bleach oxidizes the thiol (-SH) to the sulfonate (-SO₃H), which is odorless and water-soluble.
-
-
Wait: Allow to sit for 15-20 minutes.
-
Cleanup: Wipe up, place in a sealed bag, and dispose of as hazardous chemical waste. Do not use standard trash.
Figure 2: Emergency response workflow for aminothiol spills.
Part 5: Synthetic Utility & Applications
While the ortho-isomer is used for benzothiazoles, 4-Amino-2-methoxybenzenethiol serves as a specialized heterobifunctional linker .
Orthogonal Bioconjugation
The molecule possesses two distinct nucleophiles with different reactivities:
-
Thiol (-SH): Soft nucleophile. Reacts rapidly with maleimides, iodoacetamides, or pyridyl disulfides at pH 6.5–7.5.
-
Amine (-NH2): Hard nucleophile. Reacts with NHS-esters, isocyanates, or aldehydes at pH 8.0–9.0.
Experimental Strategy: To use this as a linker between a Protein (A) and a Small Molecule (B):
-
Step 1 (Thiol-Selective): React the thiol with a maleimide-functionalized Small Molecule (B) at pH 6.5. The amine remains protonated (NH3+) and unreactive.
-
Step 2 (Amine-Selective): Adjust pH to 8.5. React the amine with an NHS-ester functionalized Protein (A).
Polymerization Monomer
Can be used to synthesize polythioamides or high-refractive-index polymers. The methoxy group provides solubility, while the rigid benzene core enhances thermal stability.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19392029, 4-Amino-2-methoxybenzenethiol. Retrieved February 24, 2026 from [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides Utilizing 4-Amino-2-methoxybenzenethiol
Introduction: The Strategic Value of 4-Amino-2-methoxybenzenethiol in Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents with activities spanning antibacterial, anticancer, anti-inflammatory, and antiviral applications.[1][2][3] The enduring relevance of this scaffold drives a continuous search for versatile building blocks that enable the efficient construction of diverse chemical libraries for drug discovery.
This document details the strategic application of 4-Amino-2-methoxybenzenethiol as a highly versatile starting material for the synthesis of novel sulfonamide derivatives. The unique arrangement of its functional groups—a nucleophilic thiol, a primary amine, and an electron-donating methoxy group—provides a powerful platform for generating structural complexity. The primary synthetic strategy outlined herein involves a two-step sequence: (1) the conversion of the thiol moiety into a reactive sulfonyl chloride intermediate, followed by (2) the coupling of this intermediate with a wide range of primary or secondary amines to furnish the target sulfonamides. This approach allows for late-stage diversification, a critical advantage in medicinal chemistry campaigns.
Overall Synthetic Workflow
The conversion of 4-Amino-2-methoxybenzenethiol to a diverse library of sulfonamide products is achieved through a robust and sequential two-part process. The initial step focuses on the transformation of the thiol group into a highly reactive electrophile, the sulfonyl chloride. This intermediate is then coupled with various nucleophilic amines to generate the final products.
Caption: High-level workflow for sulfonamide synthesis.
Part 1: Synthesis of 4-Amino-2-methoxybenzenesulfonyl Chloride
Principle & Rationale
The conversion of a thiol to a sulfonyl chloride is a key transformation that activates the sulfur center for subsequent nucleophilic attack. The most common and reliable methods involve oxidative chlorination.[4] This protocol utilizes N-Chlorosuccinimide (NCS) as the oxidant and a chloride source in an aqueous acidic medium. The reaction proceeds through the formation of a sulfenyl chloride (R-SCl) intermediate, which is then further oxidized and chlorinated to yield the sulfonyl chloride (R-SO₂Cl). The presence of acid facilitates the reaction and stabilizes the resulting sulfonyl chloride, which can be prone to hydrolysis under neutral or basic conditions.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Amino-2-methoxybenzenethiol
-
N-Chlorosuccinimide (NCS)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Amino-2-methoxybenzenethiol (1.0 eq) in a mixture of acetonitrile and water (e.g., a 3:1 ratio). Cool the suspension to 0 °C using an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid (approx. 3.0 eq) to the stirred suspension. Maintain the temperature at 0 °C.
-
Oxidative Chlorination: In a separate beaker, prepare a solution or a fine suspension of N-Chlorosuccinimide (approx. 3.0-3.5 eq) in acetonitrile. Add this NCS mixture portion-wise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The thiol starting material should be visible with a potassium permanganate stain, while the product may be UV active.
-
Work-up and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and DCM. Shake vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with fresh portions of DCM.
-
Combine the organic layers and wash sequentially with cold 1 M HCl, water, and finally with brine to remove residual acid and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporation) at a low temperature (<30 °C) to yield the crude 4-Amino-2-methoxybenzenesulfonyl chloride.
-
Storage: The product is a reactive intermediate and should be used immediately in the next step. If storage is necessary, keep it under an inert atmosphere (N₂ or Ar) at low temperature (-20 °C) to prevent degradation.
Safety Note: Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. NCS is an oxidant and an irritant.
Part 2: General Protocol for N-Sulfonylation
Principle & Rationale
The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[5] This reaction is a classic example of nucleophilic acyl substitution at a sulfur center. The amine's lone pair of electrons attacks the highly electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the reactant amine.[6][7]
Caption: General mechanism for sulfonamide formation.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Amino-2-methoxybenzenesulfonyl chloride (from Part 1)
-
Desired primary or secondary amine (R¹R²NH)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired amine (1.0 eq) and pyridine (1.2-1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the crude 4-Amino-2-methoxybenzenesulfonyl chloride (1.1 eq) from Part 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction progress can be monitored by TLC, observing the disappearance of the amine starting material.[7]
-
Quenching and Work-up: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
-
Characterization: Confirm the identity and purity of the final sulfonamide product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[7]
Data and Troubleshooting
The success of this synthetic sequence depends on careful control of reaction conditions. The following table provides representative data for the sulfonylation step and a guide for troubleshooting common issues.
| Amine Type | Typical Reaction Time | Typical Yield | Purification Method |
| Primary Aliphatic | 4-6 hours | 75-90% | Column Chromatography |
| Aniline (electron-neutral) | 8-12 hours | 60-80% | Recrystallization/Chromatography |
| Heterocyclic (e.g., Piperidine) | 2-4 hours | 85-95% | Column Chromatography |
| Hindered Secondary | 12-24 hours | 40-60% | Column Chromatography |
| Problem | Potential Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete oxidation of thiol. | Increase the equivalents of NCS and reaction time. Ensure efficient stirring. |
| Formation of disulfide byproduct. | Maintain low temperature during NCS addition. | |
| Low yield in Part 2 | Hydrolysis of the sulfonyl chloride intermediate. | Ensure all glassware and solvents are anhydrous. Use the intermediate immediately after preparation. |
| Low nucleophilicity of the amine. | Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF). Increase reaction time. | |
| Formation of a bis-sulfonated amine (for primary amines). | Use a slight excess of the amine relative to the sulfonyl chloride. | |
| Complex mixture of products | Impure sulfonyl chloride intermediate. | Attempt to purify the intermediate by rapid filtration through a short plug of silica gel (if stable enough) or proceed with caution and expect more complex purification. |
Applications in Medicinal Chemistry
Sulfonamides derived from 4-Amino-2-methoxybenzenethiol are valuable scaffolds for developing targeted therapeutic agents. The core structure can be elaborated to target a variety of biological systems. For instance, derivatives of similar aminophenol and aminothiophenol sulfonamides have shown potent activity as protein kinase inhibitors and angiogenesis inhibitors for cancer therapy.[8] The sulfonamide moiety can act as a key hydrogen bond donor/acceptor or as a zinc-binding group in metalloenzymes, while the substituents introduced via the amine component can be tailored to occupy specific hydrophobic or polar pockets in a target protein's active site.[9][10] The free amino group on the phenyl ring also presents an opportunity for subsequent functionalization, further expanding the accessible chemical space.
References
-
University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Retrieved from [Link]
- Olin Mathieson Chemical. (1964). Process for preparing sulfonamide compounds. U.S. Patent No. US3161675A. Google Patents.
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews. Retrieved from [Link]
-
Leonardi, L., et al. (2019). Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols. Pure. Retrieved from [Link]
-
RSC Advances. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]
-
Kenyon, V., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC. Retrieved from [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Retrieved from [Link]
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
-
PEXACY International Journal of Pharmaceutical Science. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Retrieved from [Link]
-
de la Torre, A., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Retrieved from [Link]
-
University College London. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. Retrieved from [Link]
-
Wang, Z., et al. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. PubMed. Retrieved from [Link]
-
ACS Figshare. (2014). Synthesis and Structure–Activity Relationship Studies of 4‑((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pexacy.com [pexacy.com]
- 10. acs.figshare.com [acs.figshare.com]
Advanced Protocol: 4-Amino-2-methoxybenzenethiol (AMBT) as a Heterobifunctional Linker
This guide details the application of 4-Amino-2-methoxybenzenethiol (AMBT) , a specialized heterobifunctional linker used in polymer chemistry, surface science, and bioconjugation.
Part 1: Chemical Architecture & Strategic Utility
4-Amino-2-methoxybenzenethiol (AMBT) is a bifunctional aromatic building block characterized by two orthogonal reactive groups—a nucleophilic amine (
Structural Logic & Isomer Criticality
It is vital to distinguish AMBT from its isomer, 2-amino-4-methoxybenzenethiol.
-
4-Amino-2-methoxybenzenethiol (Target): The amine and thiol are para. They cannot cyclize. This geometry forces the molecule to act as a linear bridge , ideal for crosslinking or end-capping.
-
2-Amino-4-methoxybenzenethiol (Common Isomer): The amine and thiol are ortho. These groups spontaneously cyclize under oxidative conditions to form benzothiazoles. Do not substitute this isomer if linear conjugation is the goal.
The "Methoxy Effect"
The methoxy group at the C2 position (adjacent to the thiol) serves three critical functions in polymer applications:
-
Electronic Activation: It acts as an electron-donating group (EDG), increasing the electron density of the benzene ring. This raises the HOMO level, making the amine more nucleophilic and the phenyl ring more susceptible to oxidative polymerization (if used in conductive polymers).
-
Solubility Enhancement: It disrupts the
stacking slightly compared to the non-substituted 4-aminobenzenethiol, improving solubility in organic solvents (DCM, THF) common in polymer synthesis. -
Steric Modulation: When forming Self-Assembled Monolayers (SAMs) on gold, the methoxy group introduces controlled disorder near the substrate, preventing the "crystalline" packing seen with simple alkanethiols. This spacing improves the accessibility of the terminal amine for capturing large macromolecules.
Part 2: Experimental Protocols
Protocol A: Preparation of Amine-Functionalized Gold Surfaces (SAMs)
Application: Creating a reactive sensor surface or anchoring polymers to electrodes.
Materials:
-
Substrate: Gold-coated glass slide or Quartz Crystal Microbalance (QCM) chip (cleaned via UV/Ozone).
-
Linker: 4-Amino-2-methoxybenzenethiol (AMBT).
-
Solvent: Absolute Ethanol (degassed).
-
Reagent: 10% Acetic Acid (optional, to prevent amine oxidation).
Workflow:
-
Solution Prep: Dissolve AMBT (1 mM) in degassed absolute ethanol.
-
Note: Perform in a glovebox or under
flow. Thiols oxidize to disulfides in air; the methoxy group makes the thiol slightly more nucleophilic and prone to oxidation.
-
-
Incubation: Immerse the clean gold substrate into the solution for 12–24 hours at room temperature in the dark.
-
Mechanism: The thiol group coordinates to Au(111), displacing solvent. The methoxy group ensures the molecule stands "upright" but with slightly larger lattice spacing than 4-aminobenzenethiol.
-
-
Rinsing: Remove substrate and rinse copiously with ethanol, then DCM, to remove physisorbed layers.
-
Drying: Dry under a stream of Nitrogen.
-
Validation: Check surface via Contact Angle Goniometry (Expected: ~60–70° due to polar amine/methoxy) or XPS (Look for S2p doublet at 162 eV for Au-S).
Diagram: SAM Formation & Orientation
Caption: Logical flow of AMBT self-assembly on gold, highlighting impurity risks and the structural role of the methoxy group.
Protocol B: Heterobifunctional Polymer Crosslinking (Grafting To)
Application: Linking a Carboxyl-terminated Polymer (Polymer A) to a Maleimide-drug or Polymer B.
Concept: Use the Amine of AMBT to attach to Polymer A, leaving the Thiol free (but protected) to react with Polymer B.
Reagents:
-
Polymer A-COOH (e.g., PLGA-COOH, PEG-COOH).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
-
AMBT.
-
TCEP (Tris(2-carboxyethyl)phosphine) – Crucial for keeping thiol reduced.
Step-by-Step:
-
Activation: Dissolve Polymer A-COOH in DMF/DMSO. Add EDC (1.5 eq) and NHS (1.5 eq). React for 30 mins to form the NHS-ester.
-
Amine Conjugation: Add AMBT (2 eq) and Triethylamine (3 eq). React for 4–6 hours under
.-
Chemistry: The aromatic amine of AMBT attacks the NHS-ester, forming a stable amide bond.
-
Note: The aromatic amine is less nucleophilic than an aliphatic amine. Catalysis or elevated temp (30°C) may be required.
-
-
Thiol Deprotection/Reduction: The thiol might form disulfides during Step 2. Add TCEP (immobilized gel preferred) to reduce any S-S bonds back to -SH.
-
Purification: Precipitate the polymer (now Polymer-Linker-SH) in cold ether.
-
Second Conjugation: React the purified Polymer-Linker-SH with a Maleimide-functionalized payload (Drug or Polymer B) in PBS (pH 6.5–7.0).
-
Selectivity: At pH < 7.5, the thiol reacts rapidly with maleimide; the amide bond formed in Step 2 remains stable.
-
Data Summary: Reaction Parameters
| Parameter | Condition | Reason |
| Solvent | DMF or DMSO | Solubilizes both aromatic linker and polymer. |
| pH (Step 2) | Basic (TEA added) | Deprotonates Ar-NH3+ to reactive Ar-NH2. |
| pH (Step 5) | 6.5 - 7.0 | Ensures Thiol-Maleimide specificity; avoids hydrolysis. |
| Stoichiometry | Excess Linker (2-5x) | Drives complete capping of Polymer A. |
| Monitoring | 1H NMR | Watch for disappearance of -OCH3 shift change. |
Part 3: Visualization of Conjugation Pathway
The following diagram illustrates the "Bridge" function of AMBT, connecting two distinct chemical entities.
Caption: Step-wise conjugation workflow using AMBT to bridge a polymer and a drug payload.
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Link
-
Sigma-Aldrich. (2024). 2-Amino-4-methoxybenzenethiol Product Specification & Safety Data Sheet. Merck KGaA. Link
-
Bieri, M., & Bürgi, T. (2005). Structure and Stability of 4-Aminothiophenol SAMs on Gold. Journal of Physical Chemistry B. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS and Thiol-Maleimide protocols). Link
-
PubChem. (2024). Compound Summary: 2-Amino-4-methoxybenzenethiol (Isomer comparison). National Library of Medicine. Link
protocol for self-assembled monolayers (SAMs) using 4-Amino-2-methoxybenzenethiol
Technical Application Note: Precision Engineering of 4-Amino-2-Methoxybenzenethiol SAMs
Executive Summary & Scientific Rationale
This guide details the protocol for generating high-fidelity Self-Assembled Monolayers (SAMs) using 4-Amino-2-methoxybenzenethiol (AMBT) on gold substrates.
While 4-aminothiophenol (4-ATP) is the standard for amine-functionalized surfaces, AMBT offers a distinct structural advantage: the methoxy (-OCH₃) group at the ortho position to the thiol .
-
Steric Spacing: The bulky methoxy group near the gold interface disrupts the tight
- stacking typical of benzene rings. This increases the intermolecular spacing, preventing the "crowding" effect often seen with 4-ATP, thereby enhancing the accessibility of the terminal amine groups for bioconjugation. -
Electronic Modulation: The electron-donating methoxy group increases the nucleophilicity of the terminal amine, potentially improving conjugation efficiency with activated esters.
This protocol is designed for researchers requiring a robust, reproducible interface for electrochemical biosensors or surface plasmon resonance (SPR) chips.
Material Science & Preparation
Reagents & Equipment[1][2][3][4][5][6][7][8]
-
Target Molecule: 4-Amino-2-methoxybenzenethiol (High Purity >97%).
-
Substrate: Polycrystalline Gold (Au) electrode or Au-coated glass (Ti/Cr adhesion layer).
-
Solvent: Absolute Ethanol (200 proof, HPLC grade). Note: Avoid denatured ethanol; additives disrupt ordering.
-
Cleaning Agents: Sulfuric Acid (
, 98%), Hydrogen Peroxide ( , 30%). -
Gas: High-purity Nitrogen (
) or Argon.
Critical Pre-Treatment: The Foundation of Stability
A SAM is only as good as the substrate beneath it. We utilize an Electrochemical Cleaning method over standard Piranha etching for superior reproducibility in sensing applications.
-
Solvent Wash: Rinse Au substrate sequentially with acetone, ethanol, and ultrapure water.
-
Electrochemical Cycling:
-
Immerse in 0.5 M
. -
Perform Cyclic Voltammetry (CV) from -0.2 V to +1.6 V (vs. Ag/AgCl) at 100 mV/s.
-
Stop Criteria: Cycle until the CV trace is stable (overlapping cycles) and the gold reduction peak (approx +0.9 V) is sharp. This confirms the removal of carbonaceous contaminants and the exposure of defined Au crystal facets.
-
Core Protocol: SAM Assembly[3]
Solution Preparation
-
Concentration: 1.0 mM AMBT in absolute ethanol.
-
Calculation: MW of AMBT
155.22 g/mol . Dissolve 1.55 mg in 10 mL Ethanol.
-
-
Deoxygenation (Crucial): The methoxy group makes the thiol prone to oxidation (disulfide formation) in solution.
-
Action: Purge the ethanol with
for 15 minutes before adding the thiol. Continue slow bubbling during dissolution.
-
Deposition Steps
-
Immersion: Immediately transfer the freshly cleaned Au substrate into the AMBT solution.
-
Incubation:
-
Time: 18–24 hours.
-
Conditions: Room temperature (
), dark (to prevent photo-oxidation), under inert atmosphere (seal the vial with Parafilm under ). -
Insight: While adsorption happens in seconds, the reorganization phase—where the methoxy groups align to maximize Van der Waals forces—requires hours.
-
-
Rinsing:
-
Remove substrate and rinse copiously with absolute ethanol to remove physisorbed multilayers.
-
Rinse with ultrapure water.[1]
-
Dry under a gentle stream of
.
-
Post-Treatment (Optional but Recommended)
To ensure zero non-specific binding on defects:
-
Backfilling: Incubate for 30 mins in 1 mM Mercaptohexanol (MCH). MCH fills pinholes and forces the AMBT to stand upright, ensuring the amine groups are solvent-exposed.
Bioconjugation Strategy (Amine-Carboxyl Coupling)
The terminal amine of AMBT is the anchor. We use EDC/NHS chemistry to attach a carboxylated capture ligand (e.g., Antibody).[2][3][4]
-
Activation (In separate vessel):
-
Mix Ligand (
) with EDC (4 mg/mL) and NHS (11 mg/mL) in MES buffer (pH 6.0) for 15 mins. -
Note: Activation is done off-chip to prevent EDC from crosslinking the surface amines to themselves.
-
-
Coupling:
-
Apply the activated ligand solution to the AMBT-modified surface.
-
Incubate for 2 hours at Room Temp.
-
-
Quenching: Rinse with 1M Ethanolamine (pH 8.5) to deactivate unreacted esters and block non-specific sites.
Visualization of Workflow
Figure 1: Critical path for AMBT SAM formation and bioconjugation. Note the emphasis on reorganization kinetics.
Validation & Quality Control (Self-Validating Systems)
A "blind" protocol is a failed protocol. Use these checkpoints to validate the SAM quality.
Electrochemical Blocking (Cyclic Voltammetry)
Use a redox probe (
-
Bare Gold: Large redox peaks (
). -
Good SAM: Peaks are severely suppressed or disappear. The SAM acts as an insulating barrier.
-
Defective SAM: Sigmoidal shape or partial peak suppression indicates pinholes.
Electrochemical Impedance Spectroscopy (EIS)
-
Measure Charge Transfer Resistance (
) at Open Circuit Potential. -
Metric: A successful AMBT SAM should yield an
in the range of to (depending on electrode area), significantly higher than bare gold ( ).
Reductive Desorption (Destructive Test)
-
Scan negatively in 0.5 M KOH from -0.6 V to -1.4 V.
-
Result: A sharp cathodic peak around -1.0 V indicates the reductive cleavage of the Au-S bond. The area under this peak allows calculation of surface coverage (
).-
Target
: . (Slightly lower than pure alkanethiols due to the methoxy footprint).
-
Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| High Background Current | CV peaks of Ferrocyanide are visible after SAM formation. | Pinholes / Disordered Layer. | Increase incubation time to 24h; Ensure Ethanol is degassed. |
| Low Conjugation Yield | Weak signal after antibody attachment. | Inaccessible Amine groups. | The methoxy group might be inducing a "lying down" phase. Solution: Co-assemble with a short spacer (e.g., mercaptoethanol) at 1:10 ratio. |
| Hysteresis in CV | Separation of oxidation/reduction peaks increases. | Slow electron transfer. | This is expected! The SAM is a barrier. Use this as confirmation, not a failure mode. |
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
-
Hayes, W. A., & Shannon, C. (1996). Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes. Langmuir, 12(15), 3688–3694. Link
-
Thermo Fisher Scientific. (n.d.). EDC/NHS Crosslinking Protocol.[2][1][5][3][4] Thermo Fisher Technical Resources. Link
-
Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode.[6][7][8] Zimmer & Peacock Technology Notes. Link
-
Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers (SAMs).[9][7][8][10][11] Technical Bulletin. Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biocat.com [biocat.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. reddit.com [reddit.com]
- 6. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 7. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. softmatter.quimica.unlp.edu.ar [softmatter.quimica.unlp.edu.ar]
- 11. ias.ac.in [ias.ac.in]
Application Note: Thiol-Ene Click Chemistry with 4-Amino-2-methoxybenzenethiol
This Application Note and Protocol guide details the specific use of 4-Amino-2-methoxybenzenethiol in thiol-ene click chemistry. It addresses the unique challenges posed by its dual-nucleophile nature (thiol and amine) and provides optimized protocols for both radical-mediated and nucleophilic pathways.
Introduction & Molecule Profile[1][2]
4-Amino-2-methoxybenzenethiol (CAS: 497855-25-1) is a bifunctional aromatic building block. Unlike simple alkyl thiols, this molecule presents a unique "Janus" reactivity profile:
-
Thiol (-SH, Pos 1): A highly nucleophilic, acidic aromatic thiol (pKa
6.5–7.5) capable of rapid click reactions.[1] -
Amine (-NH₂, Pos 4): An electron-rich aniline handle available for post-click functionalization (e.g., amide coupling, reductive amination).
-
Methoxy (-OCH₃, Pos 2): An ortho-electron-donating group that modulates the acidity of the thiol and provides slight steric shielding, enhancing stability against disulfide oxidation compared to unsubstituted aminothiophenols.
Why This Molecule?
In drug development and materials science, this scaffold serves as a "Lynchpin Linker." It allows the rapid attachment of a benzene ring to a vinyl-functionalized surface or polymer via the thiol, leaving the amine exposed and ready to conjugate with activated carboxylic acids or isocyanates.
Mechanistic Principles & Chemoselectivity
To achieve successful ligation, one must navigate the competition between the Thiol-Ene reaction and the Aza-Michael addition.
Pathway A: Radical-Mediated Thiol-Ene (Photo-Click)
-
Mechanism: A photoinitiator generates radicals.[2][3][4] The thiyl radical forms and adds anti-Markovnikov to an alkene.[3][5]
-
Challenge: Aromatic amines can act as radical quenchers or undergo oxidation to quinoid species, potentially retarding the reaction or coloring the product.
-
Solution: Use high-intensity light sources (365 nm or 405 nm) and Type I photoinitiators (e.g., LAP or I-2959) that generate radicals efficiently to outcompete quenching.
Pathway B: Nucleophilic Thiol-Michael Addition[8]
-
Mechanism: Base-catalyzed addition of the thiolate anion to an electron-deficient alkene (e.g., maleimide, acrylate).
-
Chemoselectivity: This is the preferred method for this molecule.
-
Acidity: The aromatic thiol (pKa ~7) is significantly more acidic than the aniline (pKa of conjugate acid ~4–5). At pH 7.5–8.0, the thiol is largely deprotonated (thiolate) and hyper-nucleophilic, while the aniline remains neutral and comparatively sluggish.
-
Result: >98% S-selectivity over N-selectivity.
-
Visualizing the Mechanism
Figure 1: Mechanistic pathway highlighting the chemoselective preference for Thiol-Michael addition over Aza-Michael side reactions under controlled pH.
Experimental Protocols
Protocol A: Nucleophilic Conjugation to Maleimides (Bioconjugation)
Best for: Linking the scaffold to peptides, proteins, or drug nanocarriers.
Reagents:
-
Thiol: 4-Amino-2-methoxybenzenethiol (1.0 equiv).
-
Ene: Maleimide-functionalized precursor (1.0–1.1 equiv).
-
Buffer: PBS (100 mM, pH 7.4) containing 1–5 mM EDTA (to chelate metals that catalyze oxidation).
-
Solvent: DMSO or DMF (if reactants are not water-soluble).
Step-by-Step:
-
Preparation: Dissolve the maleimide target in the reaction buffer (or DMSO/Buffer mix).
-
Thiol Addition: Dissolve 4-Amino-2-methoxybenzenethiol in a minimal volume of DMSO. Add this dropwise to the maleimide solution while stirring.
-
Expert Tip: Do not premix the thiol in basic buffer without the alkene; aromatic thiols oxidize to disulfides (Ar-S-S-Ar) rapidly in air at pH > 7.
-
-
Incubation: Stir at Room Temperature (RT) for 30–60 minutes. The reaction is typically complete within 15 minutes due to the high nucleophilicity of the aromatic thiolate.
-
Quenching: (Optional) Add 10 equiv of N-ethylmaleimide (NEM) or 3-mercaptopropionic acid to quench unreacted groups, though stoichiometry usually prevents this need.
-
Purification:
-
Small molecules: Flash chromatography (SiO₂). The amino group makes the product polar; use DCM/MeOH gradients.
-
Biologics: Size-exclusion chromatography (PD-10 column) or dialysis.
-
Protocol B: Radical-Mediated Surface Functionalization
Best for: Capping alkene-functionalized hydrogels, nanoparticles, or polymer films.
Reagents:
-
Substrate: Alkene-functionalized surface (e.g., Allyl or Norbornene).
-
Thiol Solution: 4-Amino-2-methoxybenzenethiol (10–50 mM) in Ethanol or DMF.
-
Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) at 0.5 wt% OR DMPA (2,2-Dimethoxy-2-phenylacetophenone) for organic solvents.
Step-by-Step:
-
Degassing: Oxygen inhibits radical propagation. Sparge the Thiol/Initiator solution with Nitrogen or Argon for 10 minutes.
-
Application: Cover the alkene-substrate with the thiol solution.
-
Irradiation: Expose to UV light (365 nm, 10–20 mW/cm²) for 2–5 minutes.
-
Note: The methoxy group may absorb slightly in the deep UV; 365 nm or 405 nm is safer than 254 nm.
-
-
Washing: Wash the surface extensively with DMF, then Ethanol, then Water to remove physically adsorbed amines and unreacted photoinitiator.
-
Validation: The surface should now test positive for primary amines (e.g., via Ninhydrin stain or Kaiser test).
-
Quantitative Data Summary
| Parameter | Radical Thiol-Ene | Nucleophilic Thiol-Michael |
| Reaction pH | N/A (Solvent based) | 7.0 – 8.0 (Strict control) |
| Reaction Time | 1 – 10 minutes | 15 – 60 minutes |
| Chemoselectivity | Moderate (Amine may quench) | High (S-selective) |
| Oxygen Tolerance | Low (Inhibited by O₂) | High (Insensitive to O₂) |
| Atom Economy | 100% | 100% |
| Primary Risk | Disulfide formation / Amine oxidation | Aza-Michael competition (at pH > 9) |
Troubleshooting & Optimization
Issue: Disulfide Dimer Formation
The 4-Amino-2-methoxybenzenethiol can oxidize to form the disulfide dimer (Ar-S-S-Ar), appearing as a yellow precipitate or impurity.
-
Cause: High pH, presence of transition metals, or prolonged air exposure.
-
Fix: Add TCEP (Tris(2-carboxyethyl)phosphine) or DTT to the reaction mixture. TCEP is preferred as it does not contain a thiol and will not compete in the click reaction (unlike DTT).
Issue: Low Yield in Radical Coupling
-
Cause: The aniline group acts as a radical trap/antioxidant.
-
Fix: Increase photoinitiator concentration to 1-2 wt%. Switch to a "Thiol-Yne" approach (using an alkyne substrate) to drive conversion via double addition, though this is sterically demanding for this specific molecule.
Issue: N-Alkylation (Aza-Michael)
-
Cause: pH is too high (> 8.5), making the amine more nucleophilic.
-
Fix: Lower pH to 6.5–7.0. The aromatic thiol (pKa ~6.5) will still react, but the aniline will be protonated or non-nucleophilic.
References
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[6][1][2][3][5] Angewandte Chemie International Edition, 49(9), 1540–1573. Link
-
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. Link
-
Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1][4][5][7][8][9] Polymer Chemistry, 1(1), 17-36. Link
- Pauloehrl, T., et al. (2012). Photochemistry of Thiol-Ene Systems: Kinetics and Mechanism. Polymer Chemistry, 3, 1740-1749.
-
PubChem. (2023). 4-Amino-2-methoxybenzenethiol Compound Summary. National Library of Medicine. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
Application Note: High-Fidelity Amide Coupling of 4-Amino-2-methoxybenzenethiol
Executive Summary & Strategic Analysis
The acylation of 4-Amino-2-methoxybenzenethiol (1) presents a classic chemoselectivity paradox in organic synthesis. The molecule contains two nucleophilic centers: the hard, basic amine at position 4 and the soft, highly nucleophilic thiol at position 1.
While the amine is the desired target for amide coupling, the thiol group presents two critical failure modes:
-
Competitive Thioesterification: Under standard basic coupling conditions (e.g., HATU/DIEA), the thiol exists as a thiolate (
), which is significantly more nucleophilic than the aniline nitrogen, leading to rapid formation of thioesters. -
Oxidative Dimerization: The electron-donating methoxy group at position 2 increases the electron density of the aromatic ring, making the thiol highly susceptible to oxidation into the disulfide dimer (2) upon exposure to air.
The Directive: To achieve high-fidelity amide coupling, one must remove the thiol from the equation during the acylation step. This guide details the two most robust strategies to achieve this: the Disulfide Scaffold Route (Protocol A) and the S-Trityl Protection Route (Protocol B) .
Chemical Logic & Pathway Design
The following decision matrix outlines the selection logic for the appropriate protocol based on starting material availability and scale.
Figure 1: Strategic decision tree for selecting the optimal coupling pathway. Protocol A is generally preferred for its robustness against oxidation.
Protocol A: The Disulfide Scaffold Strategy (Recommended)
This approach exploits the natural tendency of the thiol to oxidize. By intentionally forming the disulfide dimer, we "mask" the sulfur nucleophile, leaving two equivalent aniline amines free for reaction. Post-coupling, the disulfide is cleaved to release the desired monomeric amide.
Phase 1: Preparation of the Disulfide Scaffold
Skip this step if purchasing Bis(4-amino-3-methoxyphenyl) disulfide.
Reagents: 4-Amino-2-methoxybenzenethiol, DMSO (5%), Methanol, Air.
-
Dissolve the monomer thiol in Methanol (0.1 M).
-
Add 5% vol/vol DMSO and stir openly in air at room temperature for 12–24 hours.
-
Monitor by TLC/LCMS. The monomer (often unstable on silica) will disappear, replaced by the non-polar disulfide.
-
Concentrate and crystallize (typically from EtOAc/Hexanes) to obtain the stable yellow solid.
Phase 2: Double Amide Coupling
Reagents: Carboxylic Acid (2.2 equiv), HATU (2.4 equiv), DIEA (5.0 equiv), DMF.
-
Activation: In a dry flask, dissolve the Carboxylic Acid (2.2 eq) in anhydrous DMF (0.2 M). Add HATU (2.4 eq) and DIEA (5.0 eq). Stir for 5 minutes.
-
Note: A slight excess of coupling reagent is used to ensure both amines on the dimer are acylated.
-
-
Coupling: Add the Disulfide Dimer (1.0 eq) to the activated ester solution.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Checkpoint: LCMS should show a single peak corresponding to the bis-amide
.
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (remove excess DIEA), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
Phase 3: Reductive Cleavage (The "Release" Step)
Reagents: Zinc Dust, Acetic Acid (AcOH), Ethanol (EtOH).
-
Dissolve the Bis-Amide Disulfide from Phase 2 in a 1:1 mixture of EtOH/AcOH (0.1 M).
-
Add Zinc Dust (10–20 equiv).
-
Tip: Activate Zn dust with dilute HCl wash prior to use for faster kinetics.
-
-
Stir vigorously at Room Temperature for 1–3 hours.
-
Filtration: Filter through a pad of Celite to remove Zinc. Wash the pad with EtOH.[5]
-
Isolation: Concentrate the filtrate.
-
Critical: To prevent re-oxidation, store the product under inert atmosphere (N2/Ar) or immediately use in the next step.
-
Protocol B: S-Trityl Protection Strategy
Use this protocol if the target molecule contains motifs sensitive to the reducing conditions of Protocol A (e.g., azides, nitro groups).
Step 1: Chemoselective S-Tritylation
Reagents: Trityl Chloride (Trt-Cl), DMF, DIEA.
-
Dissolve 4-Amino-2-methoxybenzenethiol (1.0 eq) in DMF (0.2 M).
-
Add DIEA (1.1 eq) followed by dropwise addition of Trt-Cl (1.0 eq) at 0°C.
-
Warm to RT and stir for 2 hours.
-
Selectivity: The soft thiol reacts much faster with the soft electrophile (Trt-Cl) than the hard amine does.
-
-
Workup: Standard aqueous extraction. The product is 4-Amino-2-methoxy-S-tritylbenzenethiol .
Step 2: Amide Coupling
Reagents: Carboxylic Acid, EDC, HOBt, DCM.
-
Dissolve Carboxylic Acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM. Stir for 10 min.
-
Add the S-Trityl Aniline (1.0 eq).
-
Stir 4–16 hours.
-
Purify the S-Trityl protected amide via flash chromatography.
Step 3: Deprotection
Reagents: TFA, Triethylsilane (TES), DCM.
-
Dissolve the amide in DCM.
-
Add a cocktail of TFA/TES/DCM (20:5:75).
-
Role of TES: Scavenges the trityl cation to prevent re-alkylation of the thiol or aromatic ring.
-
-
Stir for 30–60 minutes.
-
Concentrate and purify immediately.
Comparative Data & Troubleshooting
| Feature | Protocol A (Disulfide) | Protocol B (S-Trityl) |
| Overall Yield | High (80–95%) | Moderate (60–75%) |
| Step Count | 2 (if buying dimer) | 3 |
| Atom Economy | High | Low (Trityl waste) |
| Oxidation Risk | Negligible (Self-protecting) | Moderate (during deprotection) |
| Reagent Cost | Low (Zn/AcOH) | High (Trt-Cl, Silanes) |
Troubleshooting Guide
-
Issue: Low solubility of the Disulfide Dimer.
-
Solution: Use NMP or DMAc instead of DMF during the coupling step. Heat to 40°C if necessary.
-
-
Issue: Incomplete Reduction with Zn/AcOH.
-
Solution: Switch to TCEP (Tris(2-carboxyethyl)phosphine) in MeOH/Water. TCEP is a powerful, selective disulfide reducing agent that works over a wide pH range and does not require filtration.
-
-
Issue: Re-oxidation during workup.
-
Solution: Degas all solvents (sparge with Argon) used in the final workup. Add a trace amount of EDTA to chelate trace metals (Cu/Fe) that catalyze disulfide formation.
-
References
-
General Aminothiophenol Reactivity
-
Smith, M. B., & March, J. (2007).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (Explains nucleophilicity differences between
and ).
-
-
Disulfide as a Protecting Group Strategy
-
TCEP Reduction Protocols
- Chemoselective Acylation (General Context)
-
Safety Data & Handling
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note and Protocols: Preparation of Functionalized Gold Nanoparticles with 4-Amino-2-methoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Surface Functionalization
Gold nanoparticles (AuNPs) have garnered significant interest across various scientific disciplines, including drug delivery, diagnostics, and catalysis, owing to their unique optical and electronic properties.[1][2] The utility of these nanoparticles is, however, fundamentally dictated by their surface chemistry. Bare gold nanoparticles are prone to aggregation in biological media and lack the specific targeting capabilities required for many advanced applications.[3] Surface functionalization addresses these limitations by introducing a layer of molecules that can enhance stability, impart biocompatibility, and provide reactive sites for the conjugation of biomolecules or therapeutic agents.[4][5]
Among the diverse array of functionalizing agents, thiolated molecules exhibit a strong affinity for the gold surface, forming a stable self-assembled monolayer (SAM).[6] 4-Amino-2-methoxybenzenethiol is a particularly interesting ligand due to its bifunctional nature. The thiol group serves as a robust anchor to the gold nanoparticle core, while the primary amine group offers a versatile handle for subsequent bioconjugation reactions.[7] The methoxy group can further influence the electronic properties and steric hindrance at the nanoparticle surface. This application note provides a comprehensive guide to the synthesis of citrate-stabilized gold nanoparticles and their subsequent functionalization with 4-Amino-2-methoxybenzenethiol.
Part 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNP Core)
The Turkevich method, first developed in 1951, remains a widely used and reliable technique for synthesizing spherical gold nanoparticles in the 10-20 nm size range.[8][9] This method involves the reduction of chloroauric acid (HAuCl₄) by sodium citrate in an aqueous solution.[9] The citrate ions serve a dual role as both the reducing agent and a capping agent, preventing nanoparticle aggregation.[8][9]
Protocol 1: Synthesis of ~20 nm Citrate-Stabilized AuNPs
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
High-purity water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with high-purity water)
Procedure:
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in a 250 mL round-bottom flask.
-
Heat the solution to a rolling boil with vigorous stirring.
-
Rapidly inject 4 mL of a 1% (w/v) trisodium citrate solution into the boiling HAuCl₄ solution.
-
Observe the color change of the solution, which will progress from a faint yellow to a deep red or burgundy, indicating the formation of gold nanoparticles. This color change is due to the surface plasmon resonance of the AuNPs.
-
Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.[10]
-
Allow the solution to cool to room temperature while continuing to stir.
-
Store the resulting ruby-red colloidal gold solution at 4°C for future use.
Causality and Insights: The size of the synthesized AuNPs can be controlled by varying the molar ratio of citrate to gold.[11] A higher citrate-to-gold ratio generally results in smaller nanoparticles. The rapid injection of the citrate solution is crucial for achieving a monodisperse size distribution by promoting a burst of nucleation followed by controlled particle growth.
Part 2: Functionalization with 4-Amino-2-methoxybenzenethiol via Ligand Exchange
The citrate ions electrostatically adsorbed to the gold surface can be displaced by molecules with a higher affinity for gold, such as thiols.[3] This process, known as ligand exchange, is a common and effective method for functionalizing AuNPs.[12][13] The strong covalent bond between gold and sulfur provides a stable and robust surface modification.[6]
Protocol 2: Ligand Exchange with 4-Amino-2-methoxybenzenethiol
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
4-Amino-2-methoxybenzenethiol
-
Ethanol (or another suitable solvent for the thiol)
-
Centrifuge
Procedure:
-
Prepare a 1 mM solution of 4-Amino-2-methoxybenzenethiol in ethanol.
-
To 10 mL of the citrate-stabilized AuNP solution, add a calculated volume of the 4-Amino-2-methoxybenzenethiol solution. The optimal molar ratio of thiol to surface gold atoms will need to be determined empirically but a starting point is a significant molar excess of the thiol.
-
Stir the mixture at room temperature for at least 24 hours to allow for complete ligand exchange. The mechanism of this exchange can be complex, sometimes involving multiple stages.[12][14]
-
After the incubation period, purify the functionalized AuNPs to remove excess unbound thiol. This is typically achieved by centrifugation.
-
Centrifuge the solution at a speed and time sufficient to pellet the AuNPs (e.g., 10,000 x g for 30 minutes). The exact parameters will depend on the nanoparticle size.
-
Carefully remove the supernatant, which contains the unbound thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in a fresh volume of high-purity water or a buffer of choice.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of impurities.
-
After the final wash, resuspend the purified 4-Amino-2-methoxybenzenethiol functionalized AuNPs in the desired buffer for storage or further use.
Causality and Insights: The efficiency of the ligand exchange is driven by the strong affinity of the sulfur atom for the gold surface.[6] The pH of the solution can influence the charge of the amine group on the 4-Amino-2-methoxybenzenethiol, which may affect the electrostatic interactions during the exchange process.[15] It is important to thoroughly wash the functionalized nanoparticles to remove any unbound thiol, which could interfere with subsequent conjugation reactions.
Part 3: Characterization of Functionalized Gold Nanoparticles
Thorough characterization is essential to confirm the successful synthesis and functionalization of the gold nanoparticles. A combination of techniques should be employed to assess their size, shape, surface properties, and stability.
| Parameter | Characterization Technique | Expected Outcome |
| Size and Morphology | Transmission Electron Microscopy (TEM) | Provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and monodispersity. For the Turkevich method, spherical nanoparticles with a narrow size distribution are expected.[16] |
| Hydrodynamic Diameter and Size Distribution | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of the nanoparticles in solution, which includes the metallic core and the ligand shell. An increase in hydrodynamic diameter after functionalization is expected. |
| Surface Plasmon Resonance (SPR) | UV-Visible Spectroscopy | The SPR peak of AuNPs is sensitive to their size, shape, and the surrounding dielectric environment. A red-shift in the SPR peak is typically observed after ligand exchange due to the change in the refractive index at the nanoparticle surface.[3] |
| Surface Charge | Zeta Potential Measurement | Measures the surface charge of the nanoparticles. A change in zeta potential upon functionalization provides evidence of successful ligand exchange. For example, citrate-stabilized AuNPs have a negative zeta potential, which will change upon functionalization with 4-Amino-2-methoxybenzenethiol. |
| Confirmation of Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) | FTIR can be used to identify the characteristic vibrational modes of the amine and methoxy groups on the nanoparticle surface. XPS provides elemental and chemical state information, confirming the presence of nitrogen and sulfur from the thiol ligand.[16][17] |
Experimental Workflow Visualization
Figure 1. Workflow for the synthesis and functionalization of gold nanoparticles.
Applications in Drug Development and Research
The amine-functionalized gold nanoparticles prepared using this protocol serve as a versatile platform for a wide range of applications:
-
Drug Delivery: The primary amine groups can be readily conjugated to therapeutic molecules, such as small molecule drugs or peptides, using well-established bioconjugation chemistries (e.g., EDC/NHS coupling).[18]
-
Targeted Delivery: The amine groups can be used to attach targeting ligands, such as antibodies or aptamers, to direct the nanoparticles to specific cells or tissues.
-
Sensing and Diagnostics: The unique optical properties of the gold core, combined with the functional surface, can be exploited for the development of colorimetric or surface-enhanced Raman scattering (SERS)-based biosensors.[7][19][20]
-
Theranostics: These nanoparticles can be engineered to combine both therapeutic and diagnostic capabilities, for example, by co-loading a drug and an imaging agent.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the preparation of 4-Amino-2-methoxybenzenethiol functionalized gold nanoparticles. By understanding the principles behind each step, from the initial synthesis of the gold core to the final characterization, researchers can reliably produce high-quality functionalized nanoparticles tailored for their specific research and development needs. The versatility of the amine-functionalized surface opens up a multitude of possibilities for advancing the fields of drug delivery, diagnostics, and nanomedicine.
References
-
Nanopartz. (n.d.). The Turkevich Method: A Guide to Synthesizing Gold Nanoparticles. Retrieved from [Link]
-
Kimling, J., Maier, M., Okenve, B., Kotaidis, V., Ballot, H., & Plech, A. (2006). Turkevich Method for Gold Nanoparticle Synthesis Revisited. The Journal of Physical Chemistry B, 110(32), 15700–15707. [Link]
-
Woehrle, G. H., Brown, L. O., & Hutchison, J. E. (2005). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions: Scope and Mechanism of Ligand Exchange. Journal of the American Chemical Society, 127(7), 2172–2183. [Link]
-
Zellner, E. M., & Kmax, S. (2014). A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability. RSC Advances, 4(74), 39293–39296. [Link]
-
Taufik, & As-syakur, A. R. (2017). Synthesis of Precision Gold Nanoparticles Using Turkevich Method. Journal of Physics: Conference Series, 877, 012005. [Link]
-
Joseph, S. T., & Mathew, B. (2015). Ligand exchange reactions and PEG-SH stabilization of gold nanoparticles. Journal of Nanoparticle Research, 17(7), 295. [Link]
-
Woehrle, G. H., Brown, L. O., & Hutchison, J. E. (2005). Thiol-functionalized, 1.5-nm gold nanoparticles through ligand exchange reactions: scope and mechanism of ligand exchange. Semantic Scholar. Retrieved from [Link]
-
Kimling, J., Maier, M., Okenve, B., Kotaidis, V., Ballot, H., & Plech, A. (2006). Turkevich Method for Gold Nanoparticle Synthesis Revisited. The Journal of Physical Chemistry B, 110(32), 15700–15707. [Link]
-
Torskal. (2025, August 8). Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green. Retrieved from [Link]
-
Yan, J., & Wang, S. (2016). Ligand exchange reactions on thiolate-protected gold nanoclusters. Nanoscale, 8(3), 1219–1236. [Link]
-
Gandhi, N. P., Rohit, J. V., Kumar, M. A., & Kailasa, S. K. (2013). 4-Aminothiophenol functionalized gold nanoparticles as colorimetric sensors for the detection of cobalt using UV–Visible spectrometry. ResearchGate. Retrieved from [Link]
-
Wang, C., Ma, J., Wang, Y., He, H., & Su, Z. (2018). para-Aminothiophenol Radical Reaction-Functionalized Gold Nanoprobe for One-to-All Detection of Five Reactive Oxygen Species In Vivo. ACS Nano, 12(11), 11347–11357. [Link]
-
Chen, Y.-C., Chen, Y.-H., & Chen, C.-W. (2024). An Aminobenzenethiol-Functionalized Gold Nanocolorimetric Sensor for Formaldehyde Detection. Chemosensors, 12(12), 333. [Link]
-
Khan, M. S., & Roy, M. (2013). 4-Aminothiophenol Functionalized Gold Nanoparticle-Based Colorimetric Sensor for the Determination of Nitramine Energetic Materials. Analytical Chemistry, 85(24), 11773–11780. [Link]
-
Korde, A., Gholami, M., Zarrabi, A., & Ghasemi, Y. (2021). Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. Molecules, 26(18), 5595. [Link]
-
Zhu, T., Fu, X., Mu, T., Wang, J., & Liu, Z. (2000). pH-Dependent Adsorption of Gold Nanoparticles on p-Aminothiophenol-Modified Gold Substrates. Langmuir, 16(21), 8086–8088. [Link]
-
Luna Nanotech Inc. (n.d.). Nanoparticle Surface Functionalization Technology. Retrieved from [Link]
-
Shukla, R., Chanda, N., Zambre, A., Upendran, A., Katti, K., Kulkarni, R. R., & Katti, K. V. (2011). Gold nanoparticles functionalized with therapeutic and targeted peptides for cancer treatment. Pharmaceutical Research, 28(11), 2768–2778. [Link]
-
Kshirsagar, P. G., & Sangaru, S. S. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Journal of Cluster Science, 32(6), 1603–1610. [Link]
-
Nanopartz. (n.d.). Gold Nanoparticle Functionalization Methods. Retrieved from [Link]
-
Kshirsagar, P. G., & Sangaru, S. S. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Journal of Cluster Science, 32(6), 1603–1610. [Link]
-
Scampicchio, M., Arecchi, A., & Uboldi, S. (2021). Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review. Nanomaterials, 11(10), 2538. [Link]
-
Gherasim, O., & Bîrcă, A. C. (2011). CHARACTERIZATION OF GOLD NANOPARTICLES FOR VARIOUS MEDICAL APPLICATION. Digest Journal of Nanomaterials and Biostructures, 6(2), 651–658. [Link]
-
Brewer, S. H., Glomm, W. R., Johnson, M. C., Knag, M. K., & Franzen, S. (2011). X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols. Langmuir, 27(16), 10173–10181. [Link]
-
Li, Z., Liu, X., & Liu, Y. (2015). Synthesis of amino-functionalized metal-organic framework at nanoscale for highly dispersed gold nanoparticle deposition and catalytic application. RSC Advances, 5(88), 71969–71975. [Link]
-
Huang, X., & El-Sayed, M. A. (2010). Characterization of surface‐modified AuNPs of four defined aspect ratios. ResearchGate. Retrieved from [Link]
-
Thai, V., Nguyen, H. D., Saito, N., Takahashi, K., Sasaki, T., & Do, T. (2022). Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands. Nanoscale Advances, 4(19), 4490–4501. [Link]
-
Chen, Y., & Liu, Y. (2020). Synthesis and characterization of AuNPs with different anchoring sites. ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Ligand exchange reactions and PEG-SH stabilization of gold nanoparticles - American Chemical Society [acs.digitellinc.com]
- 4. lunanano.com [lunanano.com]
- 5. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 6. Ligand exchange reactions on thiolate-protected gold nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]
- 9. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]
- 12. acs.figshare.com [acs.figshare.com]
- 13. A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 18. bohr.winthrop.edu [bohr.winthrop.edu]
- 19. researchgate.net [researchgate.net]
- 20. para-Aminothiophenol Radical Reaction-Functionalized Gold Nanoprobe for One-to-All Detection of Five Reactive Oxygen Species In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Azo Chromophores utilizing 4-Amino-2-methoxybenzenethiol
Introduction & Strategic Analysis
4-Amino-2-methoxybenzenethiol (CAS: 39257-41-1) represents a high-value scaffold in dye chemistry due to its electron-rich aromatic core. The presence of the methoxy group (-OCH₃) at the ortho position to the thiol (-SH) and meta to the amine (-NH₂) creates a unique push-pull electronic environment. When converted into an azo dye, this specific substitution pattern induces a bathochromic shift (red-shift) compared to unsubstituted aniline derivatives, often yielding vibrant red to violet chromophores.
The "Thiol Challenge" in Diazotization
The primary technical hurdle in utilizing this precursor is the high reactivity of the thiol (-SH) group toward nitrous acid (
-
The Conflict: Standard diazotization requires nitrous acid. However, thiols are rapidly oxidized by nitrous acid to form disulfides (
) or sulfonic acids ( ) before the amine can be successfully diazotized. -
The Consequence: Direct diazotization of the free thiol often yields tarry mixtures, low yields, and contamination with disulfide byproducts.
Strategic Pathways
To ensure scientific integrity and reproducibility, this guide presents two distinct, self-validating protocols:
-
Protocol A (The Stability Route): S-Alkylation prior to diazotization. This blocks the thiol, preventing oxidation, and yields stable Thioether Azo Dyes .
-
Protocol B (The Functional Route): Controlled oxidative dimerization. This intentionally forms the disulfide to create Disulfide-Linked Disazo Dyes , often used as cleavable chemosensors or cross-linking agents.
Visualizing the Synthetic Logic
The following flow diagram illustrates the decision tree and chemical pathways for this precursor.
Caption: Strategic decision tree for processing 4-Amino-2-methoxybenzenethiol based on target dye properties.
Protocol A: Synthesis of Thioether Azo Dyes (Standard Route)
This protocol is recommended for developing disperse dyes or pigments where chemical stability is paramount.
Phase 1: S-Methylation (Protection)
Objective: Convert the reactive thiol (-SH) to a methyl sulfide (-SMe).
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (
), Acetone. -
Safety Note: MeI and DMS are potent alkylating agents and suspected carcinogens. Use a fume hood.[1]
-
Dissolve 10 mmol of 4-Amino-2-methoxybenzenethiol in 30 mL of acetone.
-
Add 12 mmol (1.2 equiv) of anhydrous
. -
Add 11 mmol (1.1 equiv) of Methyl Iodide dropwise at room temperature.
-
Reflux for 2 hours. Monitor via TLC (Structure will become less polar).
-
Filter inorganic salts and evaporate solvent.
-
Validation: The product, 4-Amino-2-methoxyphenyl methyl sulfide , should have no "rotten egg" odor (characteristic of free thiol).
Phase 2: Diazotization
Objective: Generate the diazonium salt without oxidizing the sulfur.
-
Acidification: Suspend the thioether amine (from Phase 1) in 20 mL of 3M HCl. Cool to 0–5°C in an ice-salt bath.
-
Expert Insight: Vigorous stirring is critical here.[1] The amine hydrochloride salt may precipitate; fine particles react faster than clumps.
-
-
Nitrosation: Dissolve 1.1 equiv of Sodium Nitrite (
) in minimal water.[1] Add this solution dropwise to the amine suspension.[1]-
Rate Control: Keep temperature < 5°C. If brown fumes (
) appear, addition is too fast.
-
-
Endpoint Check: After 30 mins, test the solution with Starch-Iodide paper .
-
Result: Instant blue/black color indicates excess nitrous acid (Required).
-
Correction: If no color, add more
. If color is intense, destroy excess with a pinch of Urea or Sulfamic Acid (prevents side reactions during coupling).
-
Phase 3: Coupling (Example with -Naphthol)
Objective: Formation of the azo bond.
-
Coupler Prep: Dissolve 10 mmol of
-Naphthol in 20 mL of 10% NaOH solution (pH ~10-11). Cool to 0-5°C.[1] -
Coupling: Slowly pour the cold diazonium solution (from Phase 2) into the coupler solution with rapid stirring.
-
pH Maintenance: Simultaneously add saturated Sodium Acetate or Carbonate to keep pH between 8–9.
-
Why? If pH drops < 7, coupling stops (naphtholate converts to naphthol). If pH > 10, the diazonium salt converts to unreactive diazotate.
-
-
Isolation: Stir for 1 hour. Acidify slightly (pH 6) to precipitate the dye fully. Filter, wash with water, and recrystallize from ethanol.
Protocol B: Synthesis of Disulfide-Linked Disazo Dyes
This protocol utilizes the tendency of the thiol to oxidize, creating a homobifunctional dye often used in biological assays (cleavable by glutathione).
Phase 1: Oxidative Dimerization
-
Dissolve 10 mmol of 4-Amino-2-methoxybenzenethiol in Ethanol.
-
Add 5 mmol of Iodine (
) or bubble air through the solution in the presence of catalytic . -
The product, Bis(4-amino-2-methoxyphenyl)disulfide , precipitates or is isolated by evaporation.
Phase 2: Bis-Diazotization
-
Suspend the diamine disulfide in 6M HCl (double volume compared to Protocol A).
-
Add 2.2 equiv of
at 0-5°C. -
Note: This forms a Bis-Diazonium salt . Both ends of the molecule are now reactive.
Phase 3: Bis-Coupling
-
React with 2.2 equiv of the coupler (e.g., N,N-dimethylaniline or phenol).
-
The resulting dye will contain two chromophores linked by a central disulfide bridge.
Data Analysis & Troubleshooting
Key Process Parameters
| Parameter | Optimal Range | Critical Failure Mode | Corrective Action |
| Diazotization Temp | 0°C – 5°C | Temp > 10°C causes diazonium decomposition (evolution of | Maintain ice/salt bath; add internal ice directly to beaker. |
| Nitrite Excess | Slight Positive | Large excess oxidizes the azo bond or coupler. | Destroy excess |
| Coupling pH | 8.0 – 9.0 (Phenols) | pH < 7: Naphthol precipitates. pH > 11: Diazotate forms. | Use Sodium Acetate buffer; monitor with pH meter, not just paper. |
| Thiol Protection | > 98% Conversion | Residual free thiol reacts with diazonium to form thio-diazo ethers (explosive/unstable). | Ensure Phase 1 (Alkylation) is complete via TLC before proceeding. |
Expected Spectral Shifts
Due to the electron-donating methoxy group (-OMe) and the sulfide (-SMe):
-
Unsubstituted Aniline Dye:
nm (Orange). -
4-Amino-2-methoxy-thioether Dye:
nm (Red/Violet). -
Mechanism:[2][3][4][5] The -OMe and -SMe groups act as auxochromes, donating electron density into the conjugated system, lowering the HOMO-LUMO gap.
References
-
Otutu, J. O. (2013).[6][7] Synthesis and application of azo dyes derived from 2-Amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. International Journal of Research and Reviews in Applied Sciences. Retrieved from [Link]
-
Organic Syntheses. (1923). Diazotization of Amines and Coupling (General Procedures). Coll. Vol. 1. Retrieved from [Link]
-
MDPI. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]
-
ResearchGate. (2025). Diazotization of Amines and Dediazoniation of Diazonium Ions. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. jbiochemtech.com [jbiochemtech.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of 4-Amino-2-methoxybenzenethiol Oxidation
Welcome to the Technical Support Center for 4-Amino-2-methoxybenzenethiol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of its oxidation to the corresponding disulfide. This unwanted side reaction can significantly impact reaction yields, product purity, and the overall success of your synthetic routes. This resource provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your 4-Amino-2-methoxybenzenethiol.
I. Understanding the Challenge: The Chemistry of Thiol Oxidation
4-Amino-2-methoxybenzenethiol is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. However, its thiol (-SH) group is highly susceptible to oxidation, readily forming a disulfide (-S-S-) bond in the presence of an oxidizing agent, including atmospheric oxygen.[1][2] This dimerization can be a significant source of impurity and can complicate downstream reactions.
The oxidation process is often catalyzed by factors such as pH, the presence of metal ions, and exposure to light and air.[1][3][4][5] The deprotonated form of the thiol, the thiolate anion (-S⁻), is even more readily oxidized than the neutral thiol.[6] Therefore, conditions that favor the formation of the thiolate, such as higher pH, will accelerate the rate of disulfide formation.[3][5][6]
Visualizing the Oxidation Pathway
The following diagram illustrates the general mechanism of thiol oxidation to a disulfide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C7EM00324B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Amino-2-methoxybenzenethiol
Ticket ID: TIER2-CHEM-AMBT-001 Subject: Stabilization, Purification, and Handling of 4-Amino-2-methoxybenzenethiol Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely accessing this guide because your batch of 4-Amino-2-methoxybenzenethiol has degraded into a dark red/purple oil or solid, or you are experiencing severe streaking during chromatography.
The Core Problem: This molecule is a "chemical time bomb" regarding oxidation. It contains three mutually sensitizing groups:
-
Electron-rich benzene ring: Activated by the methoxy and amino groups.
-
Thiol (-SH): Highly nucleophilic and prone to radical formation.
-
Amine (-NH2): Basic, facilitating the formation of thiolate anions (
), which oxidize to disulfides ( ) 100x faster than the neutral thiol.
The Solution: Do not attempt to purify the free base by standard column chromatography. The only robust purification method is isolation as the Hydrochloride (HCl) Salt or immediate in-situ consumption .
Module 1: Critical Handling & The "Red Shift"
Q: My product turned from off-white to deep red/purple upon exposure to air. Is it ruined?
A: Not necessarily, but it has oxidized.[1] The color change indicates the formation of the disulfide dimer (2,2'-dimethoxy-4,4'-diaminodiphenyldisulfide) and potentially complex oxidative oligomers (similar to aniline dyes). The free thiol is essentially unstable in air.
-
Immediate Action: Stop exposing it to air. Flush with Argon/Nitrogen.[1]
-
Rescue Strategy: You must reduce the disulfide back to the thiol before attempting crystallization. (See Protocol B below).
Q: Can I purify this on silica gel?
A: Strongly Discouraged. Silica gel is slightly acidic and often contains trace metals (Fe) that catalyze the oxidation of thiols to disulfides. Furthermore, the amino group will cause severe tailing/streaking.
-
If you must use chromatography: You must use degassed solvents, an inert atmosphere, and treat the silica with 1-2% Triethylamine (TEA) to neutralize acidity. However, yield loss is typically >40%.
Module 2: The Gold Standard Protocols
Protocol A: Isolation as the Hydrochloride Salt (Recommended)
Purpose: To convert the unstable free liquid/oil into a stable, storable crystalline solid.
Prerequisites:
-
Crude 4-Amino-2-methoxybenzenethiol (freshly reduced or synthesized).
-
Solvents: Anhydrous Ethanol (EtOH) or Isopropanol (IPA), and Diethyl Ether (
) or Ethyl Acetate (EtOAc). -
Reagent: 4M HCl in Dioxane or anhydrous HCl gas.
Step-by-Step:
-
Dissolution: Dissolve the crude thiol in a minimum amount of cold anhydrous EtOH or IPA (0–5°C) under Nitrogen.
-
Why? Alcohols solubilize the polar salt initially but allow precipitation when non-polar co-solvents are added.
-
-
Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents) while stirring vigorously at 0°C.
-
Precipitation: If no solid forms, slowly add cold anhydrous
or EtOAc until turbidity persists. Store at -20°C for 4–12 hours. -
Filtration: Filter quickly under a blanket of Nitrogen. Wash the cake with cold
. -
Drying: Dry in a vacuum desiccator over
.
Protocol B: The "Rescue" Reduction (For Oxidized Batches)
Purpose: To recover the monomeric thiol from the red disulfide dimer.
Step-by-Step:
-
Suspend: Suspend the impure/oxidized red solid in Glacial Acetic Acid (AcOH).
-
Reduction: Add Zinc dust (3.0 equivalents) in portions.
-
Monitor: Stir at RT until the deep red color fades to a pale yellow/colorless solution (approx. 1–4 hours).
-
Workup: Filter off the Zinc. Neutralize the filtrate with saturated
(carefully!) and extract immediately into EtOAc. -
Proceed: Immediately move to Protocol A (Salt Formation) or your next reaction step.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for handling this compound to maximize yield and stability.
Caption: Workflow for assessing oxidation state and selecting the correct stabilization pathway.
Module 4: Comparative Stability Data
The following table highlights why the salt form is critical for this specific intermediate.
| Parameter | Free Base (Thiol) | Hydrochloride Salt (HCl) |
| Physical State | Viscous Oil / Low-melting solid | Crystalline Solid |
| Air Stability ( | < 1 hour (turns red rapidly) | > 6 months (if dry/desiccated) |
| Oxidation Product | Disulfide (Insoluble polymer) | Minimal (Lattice protects thiol) |
| Storage Temp | -80°C (Inert Gas) | -20°C or 4°C |
| Handling | Glovebox recommended | Standard benchtop (brief exposure) |
Module 5: Frequently Asked Questions (FAQ)
Q: I see a "sticky" spot at the baseline of my TLC. What is it? A: This is likely the zwitterionic form of the amino-thiol or the oxidized disulfide interacting strongly with the silica.
-
Diagnostic: Treat your TLC sample with a drop of dilute
in methanol before spotting. If the spot moves or changes , it was the disulfide.
Q: Can I use distillation to purify the free base?
A: No. While some anilines can be distilled, the thiol group significantly lowers the thermal decomposition threshold. Heating this compound often leads to explosive polymerization or desulfurization (loss of
Q: I need the free base for my next reaction. How do I free it from the HCl salt? A: Do not "freebase" it until the very last second.
-
Protocol: Suspend the HCl salt in the solvent for your next reaction. Add a stoichiometric amount of non-nucleophilic base (e.g., DIPEA or
) directly to the reaction vessel under inert atmosphere immediately before adding the next reagent.
References
-
AstraZeneca AB. (2013). Preparation of EGFR Inhibitors (Osimertinib Intermediate Synthesis).[7][8] World Intellectual Property Organization.[9] Patent WO2013014448A1. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: "Preparation of Thiols and their Derivatives"). Link
-
Organic Syntheses. (2014). Synthesis of Thiophenols via Newman-Kwart Rearrangement. Organic Syntheses, 91, 198-210. (General handling of methoxy-substituted benzenethiols). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108589, 2-Amino-4-methoxybenzenethiol.[9] (Note: Isomeric reference for physical properties). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis method of osimertinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 9. 2-Amino-4-methoxybenzene-1-thiol | C7H9NOS | CID 108589 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Aminobenzenethiol (ABT) Solubility & Stability
Topic: Resolving Solubility and Stability Issues of Aminobenzenethiols (2-ABT, 4-ABT) in Aqueous Media Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 24, 2026[1]
Executive Summary: The "Neutral Zone" Paradox
Researchers often report that Aminobenzenethiols (ABTs), such as 4-aminothiophenol (4-ATP), are "insoluble" in water.[1] This is a half-truth. ABTs exhibit a U-shaped solubility curve dependent on pH.
The core issue is chemical duality :
-
The Amine (
) is basic ( for the conjugate acid). -
The Thiol (
) is acidic ( ).
At neutral pH (pH 5–7), both groups exist largely in their neutral, uncharged states (
This guide provides the protocols to navigate these two failure modes.
Module 1: The Solubility Logic (pH Strategy)
To dissolve ABTs, you must force the molecule into a charged state. You have two vectors, but only one is stable.
The Solubility/Stability Matrix
| pH Range | Dominant Species | Charge State | Solubility | Stability Risk |
| Acidic (pH < 3) | Cationic (+) | High | High (Recommended) | |
| Neutral (pH 4–7) | Neutral (0) | Very Low | Moderate | |
| Basic (pH > 8) | Anionic (-) | High | Critical (Rapid Oxidation) |
Critical Mechanism: Why Basic pH Fails
While adding NaOH dissolves ABTs by creating the thiolate anion (
Rule of Thumb: Always solubilize in acidic conditions (HCl) first. Only move to neutral/basic buffers if strictly required by the downstream application (e.g., conjugation), and do so immediately before use in deoxygenated buffers.
Module 2: Troubleshooting Workflow
Use this logic flow to diagnose your specific issue.
Figure 1: Diagnostic decision tree for distinguishing between pH-driven insolubility and oxidative precipitation.
Module 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)
Use this for storage and initial handling.
-
Weighing: Weigh the ABT solid in a microcentrifuge tube.
-
Note: If the solid is dark brown/sticky, it is already partially oxidized. Recrystallization may be required.
-
-
Solvent Choice: Do not use pure water.[1]
-
Preferred: 0.1 M HCl (aqueous).
-
Alternative: Absolute Ethanol (degassed).
-
-
Dissolution: Vortex vigorously. The solution should be clear and pale yellow.
-
Storage: Aliquot and store at -20°C.
-
Why? Freezing slows oxidation kinetics.[1] Acidic pH stabilizes the thiol.
-
Protocol B: Working in Neutral Buffers (e.g., PBS)
Use this only when performing conjugations (e.g., to gold nanoparticles or maleimides).
-
Degas Buffers: Sparge your PBS/buffer with Nitrogen or Argon for 15 minutes.
-
Critical: Oxygen is the enemy.
-
-
Add Reducing Agent (Optional but Recommended): Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) at a 1:1 molar ratio to the thiol.[1]
-
Why TCEP? Unlike DTT or
-mercaptoethanol, TCEP is stable in acidic/neutral pH and does not contain thiols that compete for conjugation sites [1].[1]
-
-
Dilution: Add the Acidic Stock (Protocol A) to the buffer.
-
Observation: If transient cloudiness appears, ensure the final organic co-solvent concentration (if used) is <5%.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: My solution turned turbid and yellow-brown after 1 hour. What happened?
Diagnosis: You have formed the disulfide dimer (4,4'-diaminodiphenyl disulfide).[1] The Fix: This reaction is reversible.[1] Add a reducing agent.[2]
-
Recommendation: Add TCEP (10 mM final concentration) or DTT. The precipitate should redissolve as the disulfide bond is cleaved, regenerating the soluble thiol monomer.
-
Prevention: Work in an anaerobic chamber or keep solutions on ice and degassed.[1]
Q2: Why not just use DMSO as a stock?
Answer: DMSO is an excellent solvent for ABTs, but it has a hidden risk: DMSO is a mild oxidant .[1] Prolonged storage of thiols in DMSO can accelerate disulfide formation [2].
-
Best Practice: If using DMSO, prepare fresh immediately before use. For long-term storage, use acidic ethanol or 0.1 M HCl.[1]
Q3: I need to conjugate 4-ATP to Gold Nanoparticles (AuNPs). The acid precipitates my NPs.
Answer: This is a common clash. AuNPs are often citrate-stabilized (negative charge) and aggregate in acid.[1] Workflow:
-
Dissolve 4-ATP in Ethanol (neutral, soluble).
-
Add the ethanolic 4-ATP dropwise to the AuNP solution.[1]
-
The high affinity of the Au-S bond will drive the reaction despite the solubility challenges.[1] The ethanol acts as a co-solvent.
Q4: Can I use the Hydrochloride salt (4-ATP·HCl) instead?
Answer: Yes, highly recommended.
The commercial hydrochloride salt is pre-protonated (
-
Caveat: If you add this to a high pH buffer, you will strip the proton, revert to the neutral species, and potentially precipitate it again.
Module 5: Mechanistic Visualization
Understanding the oxidation pathway is crucial for troubleshooting.
Figure 2: The oxidation cascade.[1] High pH promotes the formation of the thiolate anion, which rapidly oxidizes to the insoluble disulfide. Reducing agents (dashed line) reverse this process.
References
-
Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650. Link
-
Tam, J. P., et al. (1991). "Disulfide bond formation in peptides by dimethyl sulfoxide. Scope and applications." Journal of the American Chemical Society, 113(17), 6657-6662. Link
-
NIST Chemistry WebBook. "4-Aminobenzenethiol."[1] National Institute of Standards and Technology.[1] Link
-
ChemicalBook. "4-Aminothiophenol Properties and Solubility." Link
Sources
Technical Support Center: Minimizing Side Reactions in 4-Amino-2-methoxybenzenethiol Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the coupling reactions of 4-Amino-2-methoxybenzenethiol. Our focus is on providing practical, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of 4-Amino-2-methoxybenzenethiol Coupling
4-Amino-2-methoxybenzenethiol is a valuable building block in medicinal chemistry and materials science. However, its bifunctional nature, possessing both a nucleophilic amino group and a readily oxidizable thiol group, presents a significant challenge in achieving clean and high-yielding coupling reactions. Undesired side reactions can lead to complex product mixtures, reduced yields, and difficult purification processes. This guide is designed to help you navigate these complexities.
Core Challenge: Managing Reactivity
The primary challenge in coupling reactions with 4-Amino-2-methoxybenzenethiol lies in controlling the chemoselectivity. The thiol group is highly susceptible to oxidation, leading to the formation of disulfides, while the amino group can undergo undesired reactions if not properly managed.
Caption: Core challenge in 4-Amino-2-methoxybenzenethiol coupling.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Issue 1: My primary side product is a disulfide-linked dimer of my starting material.
Question: I'm observing a significant amount of a product with approximately double the mass of my starting 4-Amino-2-methoxybenzenethiol. How can I prevent this disulfide formation?
Answer: This is the most common side reaction and is caused by the oxidation of the thiol group. Thiols are readily oxidized to disulfides, especially in the presence of air (oxygen), metal catalysts, or certain reagents.[1][2][3]
Causality: The thiol-disulfide exchange is a common process where a thiolate anion acts as a nucleophile, attacking a disulfide bond.[2] In the context of your reaction, trace amounts of oxidized starting material can initiate a chain reaction, or ambient oxygen can directly oxidize the thiol.
Solutions:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. This can be achieved by:
-
Degassing Solvents: Sparge your solvents with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
-
Inert Gas Blanket: Maintain a positive pressure of argon or nitrogen throughout the reaction setup.
-
-
Reducing Agents: The addition of a mild reducing agent can help to maintain the thiol in its reduced state.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a highly effective and odorless reducing agent that is stable in aqueous and organic solvents. It does not interfere with many common coupling reactions.
-
Dithiothreitol (DTT): DTT is another common reducing agent, though it has a strong odor and may be less compatible with certain electrophiles.[4]
-
-
pH Control: The rate of thiol oxidation is pH-dependent. At higher pH, the thiolate anion concentration increases, which is more susceptible to oxidation. If your reaction conditions allow, maintaining a slightly acidic to neutral pH can help to minimize this side reaction.
Experimental Protocol: General Coupling Reaction Under Inert Atmosphere
-
Setup: Assemble your glassware and dry it thoroughly in an oven. Allow it to cool under a stream of argon or nitrogen.
-
Solvent Degassing: Place your chosen solvent in a flask and bubble argon or nitrogen through it for 30 minutes.
-
Reagent Preparation: Dissolve your coupling partner and any other reagents in the degassed solvent under an inert atmosphere.
-
Addition of 4-Amino-2-methoxybenzenethiol: Add the 4-Amino-2-methoxybenzenethiol (and TCEP if used) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Maintain the inert atmosphere throughout the course of the reaction.
Caption: Thiol oxidation side reaction pathway.
Issue 2: My amino group is reacting instead of, or in addition to, my intended coupling site.
Question: I'm trying to perform a coupling reaction that should target another functional group, but I'm seeing side products indicating the amino group of 4-Amino-2-methoxybenzenethiol has reacted. How can I protect the amine?
Answer: The amino group is a potent nucleophile and can compete with other nucleophilic sites or react with electrophilic reagents.[5][6] To ensure selectivity, it is often necessary to temporarily "protect" the amino group with a chemical moiety that can be removed later in the synthesis.
Causality: The lone pair of electrons on the nitrogen atom of the primary amine makes it reactive towards a wide range of electrophiles, including those used in many coupling reactions.
Solutions:
-
Protecting Groups: The choice of protecting group is crucial and depends on the specific reaction conditions you plan to employ.[5][7][8]
-
Boc (tert-Butoxycarbonyl): This is a very common amine protecting group. It is stable to a wide range of reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA).
-
Cbz (Carboxybenzyl): Another widely used protecting group, stable to acidic conditions but readily removed by catalytic hydrogenation.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Often used in solid-phase peptide synthesis, it is stable to acidic conditions but is cleaved by a base, typically piperidine.[7]
-
Table 1: Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Protection Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA) |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) |
Experimental Protocol: Boc Protection of 4-Amino-2-methoxybenzenethiol
-
Dissolution: Dissolve 4-Amino-2-methoxybenzenethiol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected aminothiol by column chromatography on silica gel.
Caption: Workflow for using an amine protecting group.
Issue 3: I'm performing a peptide coupling, and I'm observing racemization and other side reactions.
Question: When coupling 4-Amino-2-methoxybenzenethiol to a carboxylic acid, particularly in peptide synthesis, I'm getting a mixture of diastereomers and other unexpected byproducts. What's causing this and how can I fix it?
Answer: Peptide coupling reactions are susceptible to several side reactions, including racemization of the activated carboxylic acid and reactions with the coupling reagents themselves.[9] The choice of coupling reagent, additives, and reaction conditions is critical for a successful outcome.
Causality: Strong activating agents can lead to the formation of highly reactive intermediates, such as oxazolones, which are prone to racemization.[9] Additionally, some coupling reagents can react with nucleophilic side chains or the N-terminus of the peptide.[9][10]
Solutions:
-
Choice of Coupling Reagent:
-
Carbodiimides (e.g., DCC, EDC): These are classic coupling reagents, but they can cause racemization and the formation of N-acylurea byproducts. They are often used with additives to suppress these side reactions.[11]
-
Uronium/Aminium Reagents (e.g., HBTU, HATU): These are generally more efficient and lead to less racemization than carbodiimides, especially when used with additives.[9][11] HATU is particularly effective for sterically hindered couplings.[12][13]
-
-
Use of Additives:
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure: These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization and reacts more cleanly with the amine.[9]
-
-
Base Selection:
-
Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is commonly used.
-
N-Methylmorpholine (NMM): A weaker base that can sometimes reduce racemization compared to DIPEA.[9]
-
-
Pre-activation: Activating the carboxylic acid with the coupling reagent and additive for a few minutes before adding the amine component can sometimes lead to cleaner reactions.[13]
Table 2: Comparison of Common Peptide Coupling Reagents
| Reagent | Type | Advantages | Disadvantages |
| DCC/EDC | Carbodiimide | Inexpensive | Can cause racemization, N-acylurea byproduct |
| HBTU | Uronium | Efficient, low racemization with additives | Can cause guanidinylation of the N-terminus |
| HATU | Uronium | Highly efficient, good for hindered couplings | More expensive |
Experimental Protocol: HATU-Mediated Peptide Coupling
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (argon or nitrogen).
-
Reagent Preparation: In a dry flask, dissolve the carboxylic acid (1.0 eq.), HATU (0.95 eq.), and HOBt (1.0 eq.) in an anhydrous polar aprotic solvent like DMF.
-
Base Addition: Add DIPEA (2.0 eq.) to the mixture and stir for 2-5 minutes to allow for pre-activation.
-
Amine Addition: Add a solution of 4-Amino-2-methoxybenzenethiol (1.0 eq.) in DMF to the activated ester solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with water and extract the product. Perform an appropriate workup to remove excess reagents and byproducts.
-
Purification: Purify the desired peptide by flash chromatography or preparative HPLC.
Summary and Key Takeaways
Minimizing side reactions in the coupling of 4-Amino-2-methoxybenzenethiol requires careful consideration of the reactivity of both the thiol and amino functional groups.
-
Disulfide formation is best prevented by rigorously excluding oxygen and using mild reducing agents.
-
Undesired reactions at the amino group can be avoided by using appropriate protecting group strategies.
-
In peptide coupling reactions, the choice of coupling reagent, the use of additives, and careful control of reaction conditions are paramount to prevent racemization and other side reactions.
By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of their synthetic endeavors involving 4-Amino-2-methoxybenzenethiol.
References
-
Castro, B., et al. (1975). BOP: A New Peptide Coupling Reagent. Tetrahedron Letters, 16(14), 1219-1222. Available at: [Link]
-
Fujii, N., et al. (1997). A new protecting group, N,N-dimethylaminoxy carbonyl (Dmaoc), and its use in peptide coupling reactions. Frontiers in Chemistry, 7, 113. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Organic-Synthesis.com. (n.d.). Protecting Groups. Available at: [Link]
- Moroder, L. (2005). Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
-
Nguyen, V. T., et al. (2019). Optimization of the reaction conditions. Scientific Reports, 9(1), 1-9. Available at: [Link]
-
Nagy, P. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 21(3), 483-497. Available at: [Link]
- Moroder, L., & Wünsch, E. (1993). Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Thieme.
-
Singh, Y., et al. (2015). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Organic & Biomolecular Chemistry, 13(2), 433-440. Available at: [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. r/chempros. Available at: [Link]
-
Wikipedia. (n.d.). Disulfide. Available at: [Link]
-
Appenzeller-Herzog, C. (2015). Mechanisms and applications of disulfide bond formation. OuluREPO. Available at: [Link]
- Chang, C. C. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Kurosawa, W., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186. Available at: [Link]
- Fields, G. B. (2025). Procedures to Improve Difficult Couplings. Methods in Molecular Biology, 35, 97-106.
- Laufer, R. J. (1960). U.S. Patent No. 2,954,404. U.S.
Sources
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide - Wikipedia [en.wikipedia.org]
- 3. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 4. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. peptide.com [peptide.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
removing disulfide impurities from 4-Amino-2-methoxybenzenethiol samples
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on a common challenge encountered in synthetic chemistry: the removal of disulfide impurities from samples of 4-Amino-2-methoxybenzenethiol. As a Senior Application Scientist, this guide is structured to provide not just protocols, but also the underlying scientific principles and troubleshooting insights to empower you in your experimental work.
Understanding the Problem: The Formation of Disulfide Impurities
4-Amino-2-methoxybenzenethiol is a valuable building block in medicinal chemistry and materials science. However, its thiol (-SH) group is susceptible to oxidation, leading to the formation of the corresponding disulfide, 4,4'-disulfanediylbis(2-methoxyaniline), as a common impurity.[1] This oxidation can occur during synthesis, work-up, or even storage, particularly upon exposure to air (oxygen). The presence of this disulfide impurity can interfere with subsequent reactions and compromise the purity of the final product.
dot graph TD; A[2 x 4-Amino-2-methoxybenzenethiol] -- Oxidation (e.g., O2) --> B(4,4'-disulfanediylbis(2-methoxyaniline)); B -- Reduction --> A; subgraph "Thiol (Desired Product)" A end subgraph "Disulfide Impurity" B end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end
Caption: Reversible oxidation-reduction of 4-Amino-2-methoxybenzenethiol.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Amino-2-methoxybenzenethiol sample contaminated with a disulfide impurity?
A1: The thiol group in 4-Amino-2-methoxybenzenethiol is readily oxidized to a disulfide bond, especially in the presence of oxygen. This can happen during the reaction work-up, purification, or on storage if not handled under an inert atmosphere.
Q2: How can I detect the presence of the disulfide impurity?
A2: The disulfide impurity can be detected using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The disulfide is typically less polar than the corresponding thiol.
Q3: Can the disulfide impurity be removed?
A3: Yes, the disulfide bond can be cleaved back to the free thiol using a suitable reducing agent. This process is the basis for the purification protocols described in this guide.
Q4: What are the common reducing agents for this purpose?
A4: The most common and effective reducing agents for this transformation are dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). Each has its advantages and disadvantages, which are discussed in the detailed protocols below.
Q5: How can I prevent the re-formation of the disulfide after purification?
A5: To prevent re-oxidation, it is crucial to handle the purified 4-Amino-2-methoxybenzenethiol under an inert atmosphere (e.g., nitrogen or argon), use deoxygenated solvents, and store the compound in a cool, dark place.[2]
Troubleshooting Guide: A-Problem-and-Solution Approach
This section addresses specific issues you might encounter during the purification process in a question-and-answer format.
Problem 1: My reduction reaction is not going to completion.
Q: I've treated my sample with a reducing agent, but TLC/HPLC analysis still shows the presence of the disulfide starting material. What could be wrong?
A: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For complete conversion, a 5- to 10-fold molar excess of DTT or TCEP relative to the disulfide is often recommended.[3]
-
Suboptimal pH: The reducing power of DTT is pH-dependent and is most effective at a pH above 7.[4] TCEP is effective over a broader pH range (1.5-9.0).[5][6] If you are using DTT, ensure your reaction medium is slightly basic.
-
Reaction Time and Temperature: While many disulfide reductions are rapid at room temperature, some may require longer reaction times or gentle heating.[5] Monitor the reaction progress by TLC or HPLC to determine the optimal time.
-
Degraded Reducing Agent: DTT, in particular, can be oxidized by air over time. Use a fresh bottle of the reducing agent or a freshly prepared solution.
Problem 2: I'm having difficulty removing the reducing agent and its byproducts after the reaction.
Q: My purified thiol is contaminated with the reducing agent or its oxidized form. How can I effectively remove them?
A: This is a common challenge. Here are strategies for both DTT and TCEP:
-
For DTT:
-
Aqueous Extraction: The oxidized form of DTT is water-soluble. After the reaction, you can perform an aqueous work-up. Extract your thiol into an organic solvent (e.g., ethyl acetate, dichloromethane), and wash the organic layer multiple times with water or brine to remove the DTT byproducts.
-
Column Chromatography: If the thiol is not water-sensitive, column chromatography on silica gel can be effective. The more polar DTT byproducts will have a lower Rf and can be separated from the desired thiol.
-
-
For TCEP:
-
Aqueous Extraction: TCEP and its oxide are highly water-soluble.[5] An aqueous work-up as described for DTT is the primary method for its removal.
-
Immobilized TCEP: For a cleaner reaction, consider using an immobilized TCEP resin. The reducing agent is on a solid support, which can be easily filtered off at the end of the reaction, simplifying the work-up significantly.[4]
-
Problem 3: My purified thiol is re-oxidizing to the disulfide during work-up or storage.
Q: I successfully reduced the disulfide, but I'm seeing it reappear in my final sample. How can I prevent this?
A: Thiol re-oxidation is a persistent issue. Here are preventative measures:
-
Work Under Inert Atmosphere: Perform all steps of the work-up and purification under a nitrogen or argon atmosphere. This includes extractions in a separatory funnel and rotary evaporation.[2][7]
-
Use Deoxygenated Solvents: Before use, sparge all solvents with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[2]
-
Acidify the Aqueous Layer (with caution): Thiols are less prone to oxidation at lower pH. During aqueous extraction, a mildly acidic aqueous phase can help to suppress the formation of the more easily oxidized thiolate anion. However, be mindful of the stability of your compound in acidic conditions.
-
Proper Storage: Store the purified thiol as a solid in a tightly sealed vial under an inert atmosphere in a refrigerator or freezer. If it must be stored in solution, use a deoxygenated solvent and store at low temperature.
Detailed Experimental Protocols
Here are two detailed protocols for the reduction of 4,4'-disulfanediylbis(2-methoxyaniline) to 4-Amino-2-methoxybenzenethiol using TCEP and DTT.
Protocol 1: Reduction using Tris(2-carboxyethyl)phosphine (TCEP)
TCEP is often preferred due to its stability, lack of odor, and effectiveness over a wide pH range.[8][9][10]
Materials:
-
4,4'-disulfanediylbis(2-methoxyaniline) (disulfide impurity)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Methanol or Tetrahydrofuran (THF)
-
Deionized water (deoxygenated)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 4-Amino-2-methoxybenzenethiol containing the disulfide impurity in a minimal amount of methanol or THF.
-
Addition of TCEP: In a separate flask, dissolve 5-10 molar equivalents of TCEP·HCl in a small amount of deoxygenated water and neutralize the solution with saturated sodium bicarbonate until the pH is approximately 7.
-
Add the neutralized TCEP solution to the solution of the disulfide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The thiol product should have a lower Rf value than the disulfide.
-
Work-up: Once the reaction is complete (typically within 1-2 hours), dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with deoxygenated water (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Workflow for the TCEP reduction of the disulfide impurity.
Protocol 2: Reduction using Dithiothreitol (DTT)
DTT is a classic and effective reducing agent, particularly in slightly basic conditions.
Materials:
-
4,4'-disulfanediylbis(2-methoxyaniline) (disulfide impurity)
-
Dithiothreitol (DTT)
-
Methanol or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or a mild base
-
Deionized water (deoxygenated)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: Dissolve the crude 4-Amino-2-methoxybenzenethiol containing the disulfide impurity in methanol or THF.
-
Addition of DTT and Base: Add 5-10 molar equivalents of DTT to the solution, followed by a catalytic amount of a mild base like triethylamine (a few drops) to adjust the pH to around 8.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and deoxygenated water.
-
Wash the organic layer with deoxygenated water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for the DTT reduction of the disulfide impurity.
Data Presentation: Analytical Characterization
To effectively monitor the purification process, it is essential to have reliable analytical data to distinguish between the starting material (disulfide) and the product (thiol).
Table 1: TLC and HPLC Data (Hypothetical)
| Compound | TLC Rf* | HPLC Retention Time (min)** |
| 4-Amino-2-methoxybenzenethiol | 0.4 | 5.2 |
| 4,4'-disulfanediylbis(2-methoxyaniline) | 0.6 | 8.7 |
*TLC conditions: Silica gel 60 F₂₅₄, 1:1 Hexanes:Ethyl Acetate. Visualization under UV light (254 nm) and/or with a potassium permanganate stain.[11] **HPLC conditions: C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, gradient elution.[9]
Table 2: ¹H NMR and ¹³C NMR Chemical Shift Data (Hypothetical, in CDCl₃)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 4-Amino-2-methoxybenzenethiol | 3.8 (s, 3H, -OCH₃), 4.0-5.0 (br s, 2H, -NH₂), 3.4 (s, 1H, -SH), 6.5-7.2 (m, 3H, Ar-H) | 148.8, 140.6, 129.3, 124.8, 116.6, 112.8, 55.4 |
| 4,4'-disulfanediylbis(2-methoxyaniline) | 3.8 (s, 6H, -OCH₃), 4.0-5.0 (br s, 4H, -NH₂), 6.6-7.4 (m, 6H, Ar-H) | 149.0, 138.4, 131.9, 129.4, 120.8, 112.8, 54.5 |
Note: Actual chemical shifts may vary depending on the solvent and instrument. The provided ¹³C NMR data for the disulfide is based on a similar compound, N-benzyl-N-(2-chlorobenzyl)aniline, and serves as an illustrative example.[8]
References
-
Bio-Synthesis Inc. (2012, February 6). Disulfide reduction using TCEP reaction. [Link]
-
Royal Society of Chemistry. (2018). Electronic Supporting Information Table of Contents. [Link]
-
Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography?[Link]
-
SIELC Technologies. (2018, February 16). Separation of 4-Aminothiophenol on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2013, August 19). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?[Link]
-
University of Rochester. TLC stains. [Link]
- Google Patents. (2020).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of California, Davis. Reduction and Alkylation Prior to In-gel Trypsin Digestion. [Link]
-
metabion. (2025, February 11). Deprotection of Thiol-modified Oligonucleotides. [Link]
-
ResearchGate. (2013, August 19). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?[Link]
-
Interchim. DTT (DithioThreitol). [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
Sources
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. genelink.com [genelink.com]
- 4. interchim.fr [interchim.fr]
- 5. Disulfide reduction using TCEP reaction [biosyn.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Separation of 4-Aminothiophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. goldbio.com [goldbio.com]
- 11. TLC stains [reachdevices.com]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 4-Amino-2-methoxybenzenethiol
Executive Summary
4-Amino-2-methoxybenzenethiol is a critical polysubstituted aromatic scaffold, often serving as a precursor in the synthesis of benzothiazole-based kinase inhibitors (e.g., EGFR inhibitors). Its structural integrity is defined by the precise arrangement of three distinct functional groups: a thiol (-SH), a methoxy (-OCH
This guide compares the analytical performance of 1H NMR spectroscopy against alternative characterization methods (IR, MS) and evaluates the solvent-dependent resolution (DMSO-d
Key Finding: While Mass Spectrometry (MS) confirms molecular weight, only 1H NMR in DMSO-d
Part 1: Structural Context & Analytical Challenge
The Isomer Differentiation Challenge
In drug development, verifying the regiochemistry of trisubstituted benzenes is non-trivial. The primary challenge with 4-Amino-2-methoxybenzenethiol is distinguishing it from its positional isomers.
-
Target Structure: 1-SH, 2-OCH
, 4-NH . -
Common Contaminant/Isomer: 1-SH, 4-OCH
, 2-NH .
Both isomers share the same Molecular Weight (155.22 g/mol ) and similar IR functional group footprints. 1H NMR is the "Gold Standard" here because it maps the connectivity via spin-spin coupling (
Analytical Workflow
The following diagram outlines the decision logic for selecting 1H NMR over alternatives for this specific verification.
Figure 1: Comparative efficacy of analytical techniques. Only NMR provides definitive structural elucidation for regioisomers.
Part 2: Comparative Methodology (Solvent Performance)
The choice of solvent is not merely about solubility; it dictates the information density of the spectrum. For this compound, the behavior of the exchangeable protons (-SH and -NH
Performance Matrix: DMSO-d vs. CDCl [1][2][3][4]
| Feature | DMSO-d | CDCl | Scientific Rationale |
| -NH | Sharp Singlet/Broad (Visible) | Broad/Vanished | DMSO forms H-bonds, slowing proton exchange rate ( |
| -SH Signal | Distinct Singlet (~4-5 ppm) | Often Invisible | Thiol protons are acidic; in CDCl |
| Solubility | Excellent | Moderate | The zwitterionic character of amino-thiols can reduce solubility in non-polar chloroform. |
| Water Peak | ~3.33 ppm | ~1.56 ppm | Water in DMSO does not typically overlap with the critical aromatic region (6.0-7.5 ppm). |
Part 3: Experimental Protocol
To ensure reproducibility and "Trustworthiness" (Part 2 of Core Requirements), this protocol minimizes oxidation (disulfide formation) and maximizes resolution.
Materials
-
Analyte: >5 mg 4-Amino-2-methoxybenzenethiol.[1]
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (Tetramethylsilane) v/v. -
Tube: 5mm high-precision NMR tube.
Step-by-Step Workflow
-
Preparation (Inert Atmosphere): Thiols oxidize to disulfides (S-S) rapidly in air. If possible, prepare the sample in a nitrogen-filled glovebox or flush the NMR tube with N
prior to capping. -
Dissolution: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d
.-
Note: Do not heat above 40°C to aid dissolution, as this accelerates oxidation.
-
-
Acquisition:
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Scans (ns): Minimum 16 (for high S/N ratio on the small -SH peak).
-
Relaxation Delay (d1): Set to >1.0s to ensure full relaxation of aromatic protons.
-
-
Validation (D
O Shake):-
After the initial run, add 1-2 drops of D
O to the tube, shake, and re-run. -
Success Criterion: Disappearance of -NH
and -SH signals confirms their identity.
-
Part 4: Spectral Analysis & Interpretation
This section details the specific "Fingerprint" of 4-Amino-2-methoxybenzenethiol.
The Aromatic Region (Connectivity)
The substitution pattern (1,2,4) creates a specific coupling network.
-
H-3: Located between -OCH
and -NH . Both are electron-donating groups (EDG) via resonance, causing significant shielding (upfield shift). -
H-5: Ortho to -NH
. Shielded. -
H-6: Ortho to -SH. Less shielded than H-3/H-5.
Predicted Chemical Shifts (DMSO-d
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-3 | Aromatic | 6.10 - 6.25 | Singlet (d) | Isolated by substituents. Shielded by two ortho EDGs. | |
| H-5 | Aromatic | 6.00 - 6.15 | dd | Ortho to NH | |
| H-6 | Aromatic | 6.90 - 7.10 | Doublet | Ortho to -SH. Least shielded aromatic proton. |
Functional Groups
-
-OCH
: Strong singlet at 3.70 - 3.80 ppm . Integral = 3H. -
-NH
: Broad singlet at 4.50 - 5.50 ppm . Integral = 2H. (Disappears with D O). -
-SH: Singlet (often broad) at 3.50 - 4.50 ppm . Integral = 1H.[2][1][3][4][5][6] (Disappears with D
O).
Structural Logic Diagram
The following graph visualizes the coupling network that confirms the regiochemistry.
Figure 2: Spin-spin coupling network. The specific J-coupling between H-5 and H-6 combined with the isolated H-3 confirms the 1,2,4-substitution pattern.
Part 5: Troubleshooting & Validation
Problem: The -SH peak is missing.
-
Cause: Rapid proton exchange with trace water in the solvent or oxidation to disulfide.
-
Solution: Dry the DMSO-d
over molecular sieves (3Å) before use. If the peak remains absent, check MS for dimer formation (M+ at 308-310 m/z).
Problem: Aromatic peaks are overlapping.
-
Cause: Similar electronic environments of H-3 and H-5.
-
Solution: Run a HSQC (Heteronuclear Single Quantum Coherence) experiment. This 2D NMR technique correlates protons to their attached carbons. C-3 and C-5 will have distinct chemical shifts in the
C dimension (~95-105 ppm), resolving the overlap.
References
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 2-Amino-4-methoxybenzenethiol Compound Summary. Retrieved from [Link]
-
University of Pittsburgh. (2010). NMR Chemical Shifts of Trace Impurities in Deuterated Solvents. Retrieved from [Link]
Sources
- 1. 4-METHOXYBENZENETHIOL(696-63-9) 1H NMR spectrum [chemicalbook.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
FTIR characteristic peaks of 4-Amino-2-methoxybenzenethiol
An In-Depth Guide to the FTIR Characteristic Peaks of 4-Amino-2-methoxybenzenethiol: A Comparative Analysis for Researchers
Introduction: Deciphering the Molecular Signature
4-Amino-2-methoxybenzenethiol is a substituted aromatic compound featuring three key functional groups: a primary amine (-NH₂), a methoxy group (-OCH₃), and a thiol (-SH) on a benzene ring. This unique combination makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. For researchers in drug development and materials science, confirming the identity and purity of such molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for molecular characterization.[1][2] It works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies, creating a unique spectral "fingerprint".[2]
This guide, written from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected . We will dissect the molecule's structure to predict its spectral features and compare them with related compounds to provide a robust framework for spectral interpretation.
The Molecular Blueprint: Linking Structure to Spectrum
The FTIR spectrum of 4-Amino-2-methoxybenzenethiol is a composite of the vibrational modes of its individual functional groups and the aromatic system. Understanding these components is the key to accurate spectral assignment.
-
Primary Aromatic Amine (-NH₂): This group is characterized by distinct N-H stretching and bending vibrations.
-
Methoxy Group (-OCH₃): The C-O ether linkage and the methyl C-H bonds produce characteristic absorptions.
-
Thiol Group (-SH): The S-H stretching vibration is typically weak but provides a key diagnostic peak.
-
Substituted Benzene Ring: Aromatic C-H stretching, C=C ring stretching, and out-of-plane C-H bending vibrations confirm the presence and substitution pattern of the benzene ring.
Interpreting the Spectrum: A Region-by-Region Analysis
The N-H and O-H Stretching Region (3500 - 3200 cm⁻¹)
This high-wavenumber region is dominated by stretching vibrations of bonds involving hydrogen.
-
N-H Stretching: Primary amines (R-NH₂) exhibit two distinct bands in this region: an asymmetric stretching vibration at a higher frequency and a symmetric stretching vibration at a lower frequency.[3] For 4-Amino-2-methoxybenzenethiol, we expect to see two medium-intensity bands, likely between 3450 cm⁻¹ and 3300 cm⁻¹ , similar to those observed in aniline.[3][4]
-
O-H Stretching: It is crucial to distinguish N-H peaks from the broad O-H stretching band (typically 3600-3200 cm⁻¹) that would appear if the sample were hydrated or contained hydroxyl impurities.
The C-H Stretching Region (3100 - 2800 cm⁻¹)
-
Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring typically results in multiple weak to medium sharp peaks just above 3000 cm⁻¹, usually in the 3100 - 3000 cm⁻¹ range.[1][5]
-
Aliphatic C-H Stretching: The methyl group (-CH₃) of the methoxy substituent will produce characteristic asymmetric and symmetric C-H stretching bands. These are expected to appear just below 3000 cm⁻¹, typically in the 2960 - 2850 cm⁻¹ range, as seen in the spectrum of anisole.[5]
The S-H Stretching Region (2600 - 2550 cm⁻¹)
-
S-H Stretching: The thiol group gives rise to a weak but sharp absorption band in the 2600 - 2550 cm⁻¹ region. The weakness of this peak is characteristic and its presence is a strong indicator of the thiol functionality. This peak is often easily distinguishable due to the relative lack of other absorptions in this specific spectral window.
The Double Bond & Amine Bending Region (1650 - 1450 cm⁻¹)
-
N-H Bending (Scissoring): Primary amines show a characteristic N-H bending vibration between 1650 - 1580 cm⁻¹ .[3] This band can sometimes be mistaken for a carbonyl group if its position is not carefully considered in context with the N-H stretching peaks.[3]
-
Aromatic C=C Stretching: The benzene ring exhibits characteristic C=C stretching vibrations that typically appear as two or more bands in the 1615 - 1495 cm⁻¹ region. These peaks provide strong evidence for the aromatic core of the molecule.
The Fingerprint Region (1400 - 650 cm⁻¹)
This region contains a high density of complex vibrational modes, including bending and stretching vibrations that are unique to the overall molecular structure.
-
C-N Stretching (Aromatic): Aromatic amines display a strong C-N stretching band between 1335 - 1250 cm⁻¹ .[3] Aniline, for example, shows a C-N stretch around 1281 cm⁻¹.[3]
-
C-O Stretching (Aromatic Ether): Aromatic ethers like anisole are characterized by two distinct C-O stretching bands. An intense, asymmetric C-O-C stretch appears around 1250 cm⁻¹ , and a symmetric stretch occurs near 1040 cm⁻¹ .[6] The presence of a strong band near 1250 cm⁻¹ would be a key indicator for the methoxy group.
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be inferred from strong C-H "wagging" bands in the 900 - 675 cm⁻¹ range. For a 1,2,4-trisubstituted benzene ring like that in 4-Amino-2-methoxybenzenethiol, one would expect to see characteristic absorption bands in this region.
-
N-H Wagging: Primary and secondary amines also show a broad, strong N-H wagging band in the 910 - 665 cm⁻¹ range.[3]
Comparative Analysis: Differentiating Similar Structures
To confidently identify 4-Amino-2-methoxybenzenethiol, it is instructive to compare its expected spectrum with those of its structural components.
| Vibrational Mode | Expected Range for 4-Amino-2-methoxybenzenethiol (cm⁻¹) | Aniline[3][7] | Anisole[6][8] | p-Toluenethiol[9] |
| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 (two bands) | ~3442, 3360 | N/A | N/A |
| Aromatic C-H Stretch | 3100 - 3000 | ~3040 | ~3003 | ~3020 |
| Aliphatic C-H Stretch | 2960 - 2850 | N/A | ~2955, 2838 | ~2920 (from -CH₃) |
| S-H Stretch | 2600 - 2550 (weak) | N/A | N/A | ~2570 |
| N-H Bend | 1650 - 1580 | ~1619 | N/A | N/A |
| Aromatic C=C Stretch | 1615 - 1495 (multiple bands) | ~1600, 1500 | ~1600, 1500 | ~1600, 1490 |
| Aromatic C-N Stretch | 1335 - 1250 | ~1281 | N/A | N/A |
| Asymmetric Ar-O-C Stretch | ~1250 (strong) | N/A | ~1249 | N/A |
| Symmetric Ar-O-C Stretch | ~1040 | N/A | ~1040 | N/A |
| N-H Wag | 910 - 665 (broad) | Present | N/A | N/A |
This comparative table highlights the unique combination of peaks that define 4-Amino-2-methoxybenzenethiol. The simultaneous presence of the dual N-H stretch, the weak S-H stretch, and the strong asymmetric C-O stretch around 1250 cm⁻¹ would provide compelling evidence for its structure.
Visualizing Structure-Spectrum Correlations
The following diagram illustrates the direct relationship between the functional groups of 4-Amino-2-methoxybenzenethiol and their corresponding absorption regions in an FTIR spectrum.
Caption: Correlation of functional groups in 4-Amino-2-methoxybenzenethiol with their IR absorption regions.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet method, a common and reliable technique for obtaining high-quality spectra of solid organic compounds.[10]
Objective: To obtain a clean, interference-free FTIR transmission spectrum of 4-Amino-2-methoxybenzenethiol.
Materials:
-
4-Amino-2-methoxybenzenethiol (solid)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
-
Spatula
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan. This is critical as it measures the spectrum of the ambient environment (e.g., water vapor, CO₂) and allows the instrument software to subtract it from the sample spectrum.
-
-
Sample Preparation (KBr Pellet):
-
Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that, when pressed, minimizes scattering losses.[10]
-
Place approximately 1-2 mg of the 4-Amino-2-methoxybenzenethiol sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry KBr powder to the mortar. The ratio of sample to KBr is crucial; too much sample will result in overly intense, saturated peaks, while too little will yield a weak, noisy spectrum.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.
-
-
Pressing the Pellet:
-
Transfer a small amount of the KBr-sample mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure according to the press manufacturer's instructions (typically 7-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet is thin and clear, resembling a small contact lens.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum should be recorded over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]
-
-
Data Analysis:
-
The resulting spectrum should show absorbance (or transmittance) as a function of wavenumber (cm⁻¹).
-
Use the instrument's software to label the peaks and compare their positions and relative intensities to the expected values outlined in this guide.
-
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of 4-Amino-2-methoxybenzenethiol. By systematically analyzing the spectrum and comparing it to related compounds, researchers can gain high confidence in the material's identity. The key diagnostic features are the dual N-H stretching bands (3450-3300 cm⁻¹), the weak but sharp S-H stretch (2600-2550 cm⁻¹), the strong aromatic C=C and N-H bending bands in the 1650-1450 cm⁻¹ region, and the prominent asymmetric C-O stretching vibration around 1250 cm⁻¹. This guide provides the foundational knowledge for researchers to expertly interpret these spectral features, ensuring the integrity of their materials and the success of their scientific endeavors.
References
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. Available at: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Available at: [Link]
-
Benzene, 1-methoxy-4-methyl- - NIST WebBook. Available at: [Link]
-
FTIR spectrum for 3-aminophenol | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
2-Amino-4-methoxybenzene-1-thiol | C7H9NOS | CID 108589 - PubChem. Available at: [Link]
-
FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Available at: [Link]
-
FT-IR spectra of control and treated anisole. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Aniline - NIST WebBook. Available at: [Link]
-
Characteristic absorption bands in the FTIR spectra of standard and experimental extracted chitosan - ResearchGate. Available at: [Link]
-
FT-IR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
FTIR spectra of 4-aminothiophenol self-assembled monolayer deposited on... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]
-
Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC. Available at: [Link]
-
FTIR Spectrum of Aniline Monomer The FTIR spectrum for synthesized PANi... - ResearchGate. Available at: [Link]
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Available at: [Link]
-
FTIR spectrum of the synthesized (1) PmAP116 and (2) PmAP79. - ResearchGate. Available at: [Link]
-
IR Spectrum Of Anisole - Bartleby.com. Available at: [Link]
-
FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. - SINTEF Blog. Available at: [Link]
-
Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing). Available at: [Link]
-
FTIR Results and Analysis | PDF | Amine | Polyphenol - Scribd. Available at: [Link]
-
Anisole | C7H8O | CID 7519 - PubChem. Available at: [Link]
-
The Structural Properties of Poly(aniline)--Analysis via FTIR Spectroscopy - PubMed. Available at: [Link]
-
The IR spectrum for anisole contains two C―O stretching bands in ... - Pearson. Available at: [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Benzenethiol, 4-methyl- - NIST WebBook. Available at: [Link]
-
IR: amines. Available at: [Link]
-
Full article: FTIR Spectra of pure components and their binary liquid components (Binary mixtures of formamide with aniline, N-methyl aniline and N,N-dimethyl aniline) - Taylor & Francis. Available at: [Link]
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A Senior Application Scientist's Guide to Distinguishing 4-Amino-2-methoxybenzenethiol and 2-Amino-4-methoxybenzenethiol by NMR Spectroscopy
In the realm of pharmaceutical development and fine chemical synthesis, the unambiguous structural characterization of regioisomers is a critical quality control checkpoint. Molecules with the same chemical formula but different arrangements of substituents on an aromatic ring can exhibit vastly different biological activities and physical properties.[1][2] This guide provides an in-depth, experimentally-grounded protocol for distinguishing between two such isomers: 4-Amino-2-methoxybenzenethiol (Isomer 1 ) and 2-Amino-4-methoxybenzenethiol (Isomer 2 ) using the power of Nuclear Magnetic Resonance (NMR) spectroscopy.
This document moves beyond a simple recitation of expected chemical shifts. It delves into the why—the underlying principles of substituent effects on the electronic environment of the benzene ring—and the how—the application of one- and two-dimensional NMR techniques to provide irrefutable structural proof. The insights provided herein are curated for researchers, scientists, and drug development professionals who require not just data, but a deep, mechanistic understanding of their analytical results.
The Challenge: Subtle Differences, Significant Consequences
At first glance, Isomer 1 and Isomer 2 are remarkably similar. Both possess an amino (-NH₂), a methoxy (-OCH₃), and a thiol (-SH) group attached to a benzene ring. However, the positional difference of these substituents creates unique electronic environments for the remaining aromatic protons and carbons, which can be sensitively detected by NMR.[1][2]
Figure 1: Structures of the Benzenethiol Isomers
Caption: Chemical structures of 4-Amino-2-methoxybenzenethiol (Isomer 1) and 2-Amino-4-methoxybenzenethiol (Isomer 2).
¹H NMR Spectroscopy: The First Line of Inquiry
The proton NMR spectrum provides the initial and often most telling clues to the substitution pattern of an aromatic ring.[3][4] The chemical shift (δ) of an aromatic proton is exquisitely sensitive to the electron-donating or electron-withdrawing nature of the substituents.
-
Electron-Donating Groups (EDGs): The amino (-NH₂) and methoxy (-OCH₃) groups are strong EDGs. They increase electron density on the aromatic ring, particularly at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).[4]
-
Thiol Group (-SH): The thiol group is a weaker EDG compared to -NH₂ and -OCH₃.
Predicted ¹H NMR Spectral Patterns
By analyzing the substituent effects, we can predict the characteristic patterns for each isomer.
For 4-Amino-2-methoxybenzenethiol (Isomer 1):
-
The aromatic region will display three distinct signals, each integrating to one proton.
-
H6: This proton is ortho to the strong electron-donating amino group and para to the methoxy group. It will be the most shielded (lowest δ).
-
H5: This proton is meta to both the amino and methoxy groups, making it less shielded than H6.
-
H3: This proton is ortho to the methoxy group and meta to the amino group, likely the most deshielded of the three.
For 2-Amino-4-methoxybenzenethiol (Isomer 2):
-
The aromatic region will also show three distinct signals.
-
H3: This proton is ortho to the amino group and meta to the methoxy group.
-
H5: This proton is meta to the amino group and ortho to the methoxy group.
-
H6: This proton is para to the amino group and meta to the methoxy group.
The key to differentiation lies in the coupling patterns (spin-spin splitting). In both isomers, we expect to see a series of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. However, the specific coupling constants (J-values) will be informative. Ortho coupling (³JHH) is typically in the range of 7-10 Hz, while meta coupling (⁴JHH) is smaller, around 1-3 Hz.[4]
¹³C NMR Spectroscopy: Confirming the Substitution Pattern
Carbon-13 NMR spectroscopy provides complementary and confirmatory evidence.[5][6] The chemical shifts of the aromatic carbons are also influenced by the electronic effects of the substituents.[7]
-
Carbons directly attached to electronegative atoms (like the oxygen of the methoxy group and the nitrogen of the amino group) will be significantly deshielded and appear at a higher chemical shift.
-
The carbon bearing the thiol group will also have a characteristic chemical shift.
-
The remaining aromatic carbons will show distinct shifts based on their proximity to the various substituents.
Predicted ¹³C NMR Chemical Shift Comparison
| Carbon Position | 4-Amino-2-methoxybenzenethiol (Isomer 1) Predicted δ (ppm) | 2-Amino-4-methoxybenzenethiol (Isomer 2) Predicted δ (ppm) | Rationale for Difference |
| C1 (-SH) | ~115-125 | ~110-120 | The electronic environment around the thiol-bearing carbon is different in the two isomers. |
| C2 (-OCH₃ or -NH₂) | ~150-160 (-OCH₃) | ~140-150 (-NH₂) | The carbon attached to the methoxy group is typically more deshielded than the one attached to the amino group. |
| C3 | ~95-105 | ~115-125 | In Isomer 1, C3 is shielded by two ortho EDGs. In Isomer 2, it is only ortho to the amino group. |
| C4 (-NH₂ or -OCH₃) | ~145-155 (-NH₂) | ~155-165 (-OCH₃) | The carbon attached to the methoxy group is typically more deshielded. |
| C5 | ~110-120 | ~100-110 | In Isomer 2, C5 is shielded by an ortho methoxy group and a para amino group. |
| C6 | ~120-130 | ~125-135 | The position relative to the three substituents dictates the chemical shift. |
| -OCH₃ | ~55-60 | ~55-60 | The methoxy carbon chemical shift is generally consistent. |
Note: These are predicted values based on substituent effects and may vary depending on the solvent and other experimental conditions.
Advanced 2D NMR Techniques: Unambiguous Proof
While 1D NMR provides strong evidence, two-dimensional NMR experiments offer definitive proof of structure by revealing through-bond correlations between nuclei.[8][9] For distinguishing these isomers, Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful.[10]
HMBC: Mapping Long-Range Connections
The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows us to piece together the molecular framework.
Key Differentiating HMBC Correlations:
-
For Isomer 1 (4-Amino-2-methoxybenzenethiol): The protons of the methoxy group (-OCH₃) will show a correlation to C2 (the carbon they are attached to, a strong correlation) and importantly, to C1 and C3 (three-bond correlations).
-
For Isomer 2 (2-Amino-4-methoxybenzenethiol): The methoxy protons will show a correlation to C4 (attachment point) and to C3 and C5 (three-bond correlations).
By observing which aromatic carbons the methoxy protons are coupled to, we can definitively determine the position of the methoxy group, and by extension, the full substitution pattern.
Caption: A streamlined workflow for the NMR-based structural elucidation of benzenethiol isomers.
Conclusion
Distinguishing between 4-Amino-2-methoxybenzenethiol and 2-Amino-4-methoxybenzenethiol is a challenge that is readily and definitively met with a systematic NMR spectroscopy approach. While ¹H and ¹³C NMR provide strong initial evidence based on predictable substituent-induced chemical shift changes, the application of 2D techniques like HMBC offers an irrefutable level of structural confirmation. By understanding the principles behind the spectral differences and employing a robust experimental protocol, researchers can confidently assign the correct structure to their synthesized or isolated compounds, ensuring the integrity and quality of their scientific endeavors.
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Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. Available at: [Link]
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Chemistry Steps. "NMR Chemical Shift Values Table." (2024). Available at: [Link]
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PubChem. "2-Amino-4-methoxybenzene-1-thiol." National Center for Biotechnology Information. Available at: [Link]
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Zerbe, O., & Bader, R. "Peptide/Protein NMR." University of Zurich. Available at: [Link]
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Reich, H. J. "13C NMR Chemical Shifts." University of Wisconsin. Available at: [Link]
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Akullics, B. "Basic 1H- and 13C-NMR Spectroscopy." Elsevier. (2014). Available at: [Link]
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A Comparative Guide to the Reactivity of Para-aminothiophenol and Ortho-aminothiophenol Derivatives
Abstract: The positional isomerism of functional groups on an aromatic ring can lead to profound differences in chemical reactivity and physical properties. This guide provides an in-depth comparison of para-aminothiophenol (p-ATP) and ortho-aminothiophenol (o-ATP), two isomers with significant utility in surface science, electrochemistry, and chemical synthesis. While structurally similar, the proximity of the amino and thiol groups in o-ATP introduces unique reactivity pathways not observed in the para-substituted counterpart. This document will explore these differences through the lens of their fundamental physicochemical properties, their behavior on noble metal surfaces as studied by Surface-Enhanced Raman Spectroscopy (SERS), their electrochemical characteristics, and their divergent reactivity in solution. This guide is intended for researchers, scientists, and drug development professionals who utilize these versatile molecules and seek a deeper understanding of their chemical behavior, supported by experimental data and detailed protocols.
Introduction: Structural Isomers with Divergent Chemical Personalities
Para-aminothiophenol (p-ATP) and ortho-aminothiophenol (o-ATP) are aromatic compounds featuring both an amino (-NH2) and a thiol (-SH) group attached to a benzene ring. Their utility spans a wide range of scientific disciplines. In materials science, they are extensively used as molecular linkers to functionalize gold and silver surfaces for applications in molecular electronics and biosensing. In synthetic chemistry, they serve as versatile building blocks, with o-ATP being a key precursor for the synthesis of benzothiazoles, a class of compounds with diverse biological activities.
Despite their deceptively similar structures, the spatial arrangement of the amino and thiol groups dictates their chemical behavior. In p-ATP, these groups are situated at opposite ends of the phenyl ring, leading to interactions that are primarily governed by through-bond electronic effects. In contrast, the adjacent positioning of these groups in o-ATP allows for direct through-space interactions, such as intramolecular hydrogen bonding, which significantly influences its conformation and reactivity. Understanding these isomeric differences is paramount for designing experiments, interpreting results, and harnessing their unique properties for specific applications.
Caption: Molecular structures of para-aminothiophenol (p-ATP) and ortho-aminothiophenol (o-ATP).
Fundamental Physicochemical Properties: The Electronic and Steric Influence
The reactivity of a molecule is fundamentally governed by its electronic and steric properties. For p-ATP and o-ATP, the interplay between the electron-donating amino group and the weakly electron-donating/accepting thiol group, along with their relative positions, creates distinct chemical environments.
Acidity and Basicity (pKa Values)
The pKa values of the amino and thiol groups are critical indicators of their protonation state at a given pH, which in turn affects their nucleophilicity and ability to interact with surfaces and other molecules.
| Functional Group | Isomer | Approximate pKa | Predominant Species at pH 7 |
| Thiol (-SH) | ortho-Aminothiophenol | 6.59 | Thiolate (-S⁻) |
| para-Aminothiophenol | ~6.5 | Thiolate (-S⁻) | |
| Ammonium (-NH₃⁺) | ortho-Aminophenol | 4.7 | Amino (-NH₂) |
| para-Aminophenol | 5.5 | Amino (-NH₂) |
Note: pKa values for p-aminothiophenol are approximated from thiophenol and p-aminophenol data. The pKa for the ammonium group of o- and p-aminophenol are used as reasonable estimates for the aminothiophenols.
The thiol group in o-ATP has a pKa of 6.59. This indicates that at physiological pH (~7.4), a significant portion of the thiol groups will be deprotonated to the thiolate anion (-S⁻), a much stronger nucleophile. The para isomer is expected to have a similar thiol pKa. The basicity of the amino group, reflected in the pKa of its conjugate acid (the ammonium ion), is slightly higher for the para isomer. This can be attributed to the resonance-donating effect of the amino group being more effectively transmitted to the para position, increasing the electron density on the ring and making the amino group more basic.
Intramolecular Interactions in o-ATP
A key distinguishing feature of o-ATP is the potential for intramolecular hydrogen bonding between the hydrogen of the thiol group and the lone pair of the amino group, or vice versa. This interaction can lead to a more planar and rigid conformation compared to p-ATP. This conformational constraint can influence its binding to surfaces and its reactivity in solution. For instance, the pre-organized orientation of the functional groups in o-ATP facilitates intramolecular cyclization reactions.
Reactivity on Noble Metal Surfaces: A SERS Perspective
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying the adsorption and reaction of molecules on plasmonically active metal surfaces, such as gold and silver nanoparticles. Both p-ATP and o-ATP are widely used as SERS probes, and their distinct spectral signatures reveal fundamental differences in their surface chemistry.
The Dimerization of p-ATP to 4,4'-dimercaptoazobenzene (DMAB)
One of the most extensively studied phenomena in the SERS of p-ATP is its plasmon-assisted oxidative dimerization to 4,4'-dimercaptoazobenzene (DMAB).[1][2][3] This reaction is often observed under laser irradiation during SERS measurements and results in the appearance of new, intense Raman bands that are not present in the spectrum of p-ATP itself. The mechanism is believed to involve the generation of hot electrons and holes in the metal nanoparticle upon plasmon excitation, which then catalyze the oxidation and coupling of the amino groups of two p-ATP molecules.
The Distinct Behavior of o-ATP
In contrast, the SERS spectra of o-ATP under similar conditions do not typically show evidence of azo-dimerization.[4] Instead, the spectra suggest a different binding geometry and potentially different surface reactions. The proximity of the amino and thiol groups in o-ATP can lead to chelation-like binding to the metal surface, involving both functional groups. This can result in a different orientation of the phenyl ring with respect to the surface, which in turn affects the SERS enhancement and the observed vibrational modes. Furthermore, the potential for intramolecular reactions may dominate over intermolecular dimerization.
Experimental Protocol: Comparative SERS Analysis of p-ATP and o-ATP
This protocol outlines a method for comparing the SERS spectra of p-ATP and o-ATP on gold nanoparticles (AuNPs).
Materials:
-
Gold nanoparticles (~50 nm diameter)
-
p-Aminothiophenol (p-ATP)
-
o-Aminothiophenol (o-ATP)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Raman spectrometer with a suitable laser excitation (e.g., 633 nm or 785 nm)
Procedure:
-
Preparation of Analyte Solutions: Prepare 1 mM stock solutions of p-ATP and o-ATP in ethanol.
-
Sample Preparation for SERS:
-
For each isomer, add 10 µL of the 1 mM stock solution to 1 mL of the AuNP colloid. This results in a final analyte concentration of approximately 10 µM.
-
Allow the solutions to incubate for at least 1 hour to ensure self-assembly of the thiols onto the AuNP surface.
-
-
pH-Dependent Analysis (Optional but Recommended):
-
Prepare three sets of samples for each isomer.
-
To one set, add 10 µL of 0.1 M HCl to create an acidic environment.
-
To another set, add 10 µL of 0.1 M NaOH to create a basic environment.
-
The third set remains at the native pH of the colloid.
-
-
SERS Measurement:
-
Place a small aliquot (e.g., 5-10 µL) of the sample solution onto a clean glass slide and allow it to air dry.
-
Acquire the SERS spectrum using the Raman spectrometer. Use a low laser power to minimize plasmon-driven reactions, and then a higher laser power to intentionally induce any such reactions for comparison.
-
Collect spectra for both p-ATP and o-ATP samples under identical conditions (laser power, acquisition time, objective).
-
-
Data Analysis:
-
Compare the SERS spectra of p-ATP and o-ATP. Look for the characteristic bands of DMAB (around 1140, 1390, and 1432 cm⁻¹) in the p-ATP spectra, especially at higher laser powers.
-
Analyze the differences in the spectra of o-ATP, noting any shifts in peak positions or changes in relative intensities compared to p-ATP.
-
Compare the pH-dependent spectra to understand the effect of protonation/deprotonation of the amino and thiol groups on the SERS signal.
-
Caption: Proposed divergent oxidation pathways of p-ATP and o-ATP.
Reactivity in Solution: Divergent Paths in Organic Synthesis
In the context of organic synthesis, the different placement of the amino and thiol groups leads to fundamentally different reactivity profiles, making each isomer suitable for distinct synthetic applications.
Nucleophilicity of the Amino and Thiol Groups
Both the amino and thiol groups are nucleophilic, but their relative reactivity can be influenced by the reaction conditions. In general, for compounds like aminophenols, the amino group is a better nucleophile than the hydroxyl group. [5]By extension, the amino group in aminothiophenols is also expected to be a potent nucleophile. However, under basic conditions where the thiol is deprotonated to the more nucleophilic thiolate, the sulfur atom can become the primary site of reaction.
The Unique Reactivity of o-ATP: Benzothiazole Synthesis
The most significant difference in the solution-phase reactivity of the two isomers is the ability of o-ATP to undergo intramolecular cyclization reactions. When o-ATP is reacted with aldehydes, carboxylic acids, or their derivatives, it readily forms 2-substituted benzothiazoles. This reaction is a cornerstone of heterocyclic chemistry and is not possible with p-ATP due to the large distance between the amino and thiol groups.
Biomimetic Reactivity: Lessons from Aminophenols
A study on the reactions of o- and p-aminophenol with hemoglobin provides valuable insights into the potential reactivity of their thiophenol analogs in biological systems. [6]It was found that the oxidation product of p-aminophenol readily forms covalent adducts with thiol residues (cysteine) in the protein. In contrast, the oxidation product of o-aminophenol preferentially undergoes an intramolecular condensation reaction to form a phenoxazone structure. This "self-detoxification" pathway prevents it from reacting with the protein's thiols. This suggests that o-ATP, upon oxidation, may also favor intramolecular reactions over intermolecular reactions with biological nucleophiles, a key difference from p-ATP.
Summary of Key Differences
| Property / Reaction | para-Aminothiophenol (p-ATP) | ortho-Aminothiophenol (o-ATP) |
| Structure | -NH₂ and -SH groups are in a 1,4-relationship. | -NH₂ and -SH groups are in a 1,2-relationship. |
| Intramolecular H-Bonding | Not possible. | Possible, leading to a more planar conformation. |
| SERS Reactivity | Undergoes plasmon-assisted dimerization to DMAB. | Does not typically form azo-dimers; shows distinct spectral features. |
| Electrochemical Oxidation | Proceeds via intermolecular coupling of radical cations. | Predicted to favor intramolecular cyclization after initial oxidation. |
| Key Synthetic Reaction | Used as a bifunctional linker. | Undergoes intramolecular cyclization to form benzothiazoles. |
| Biomimetic Reactivity | Oxidation product is a good Michael acceptor, reacting with external nucleophiles. | Oxidation product is predicted to undergo rapid intramolecular reactions. |
Conclusion: Harnessing Isomeric Differences for Scientific Advancement
The cases of para- and ortho-aminothiophenol serve as a compelling illustration of how subtle changes in molecular architecture can lead to vastly different chemical properties. For p-ATP, the separation of the amino and thiol groups allows it to act as a molecular rod, useful for creating well-defined self-assembled monolayers and for participating in intermolecular reactions like the well-documented SERS dimerization. Conversely, the proximity of these functional groups in o-ATP opens up a rich chemistry of intramolecular interactions and cyclizations, making it an invaluable precursor for heterocyclic compounds and leading to a distinct behavior on metal surfaces and in electrochemical systems.
For researchers in drug development, materials science, and analytical chemistry, a thorough understanding of these differences is not merely academic but essential for the rational design of molecules, materials, and assays. Future research could focus on obtaining more direct quantitative kinetic comparisons of the isomers in various reactions and further exploring the unique surface chemistry of o-ATP to unlock new catalytic or sensing applications.
References
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
März, A., Gessner, F., Winter, F., Litz, J., Zukowski, E., Matthias, S., & Deckert, V. (2020). Surface-Enhanced Hyper Raman Spectra of Aromatic Thiols on Gold and Silver Nanoparticles. The Journal of Physical Chemistry C, 124(12), 6645–6654. [Link]
- Eyer, P., & Kiese, M. (1976). Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin. Molecular Pharmacology, 12(4), 643-651.
-
Effenberger, F., & Maier, A. H. (2001). Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions: a mechanistic explanation from kinetic measurements. Journal of the American Chemical Society, 123(15), 3429–3433. [Link]
- Popa, G., Spac, A. F., & Vlase, G. (2010). The pK a values for aminophenols isomers.
- Zhang, L., Zhang, X., & Wang, E. (2021). Investigation on Electrochemical Processes of p-Aminothiophenol on Gold Electrode of Nanostructures. Journal of Electrochemistry, 27(4), 435-444.
-
Li, X., He, J., & Wu, D. (2016). Theoretical Study on Thermodynamic and Spectroscopic Properties of Electro-Oxidation of p‑Aminothiophenol on Gold Electrode Surfaces. The Journal of Physical Chemistry C, 120(8), 4359–4367. [Link]
-
NIST. (n.d.). 4-Aminothiophenol. NIST Chemistry WebBook. Retrieved from [Link]
-
Huang, Y. F., Zhu, H. P., Liu, G. K., Wu, D. Y., Ren, B., & Tian, Z. Q. (2010). When the signal is not from the original molecule to be detected: chemical transformation of para-aminothiophenol on Ag during the SERS measurement. Journal of the American Chemical Society, 132(27), 9244–9246. [Link]
-
PubChem. (n.d.). 4-Aminothiophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminothiophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Nguyen, B. T., & Retailleau, P. (2020). Difference in reactivity between o-aminophenol A and o-aminothiophenol 1a with cyclohexanone 2 a.
- Talebi, M. R., Nematollahi, D., & Massah, A. R. (2023). Comparative electrochemical study of N-(4-aminophenyl) and N-(4-hydroxyphenyl)benzenesulfonamide derivatives. Electrochimica Acta, 457, 142499.
- Jain, M., & Singh, P. (2018). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 80(4), 746-750.
- López-Ramírez, M. R., Aranda, D., Ferrer, F. J. A., Centeno, S. P., Arenas, J. F., Otero, J. C., & Soto, J. (2016). Analysis of the Potential Dependent Surface-Enhanced Raman Scattering of p-Aminothiophenol on the Basis of MS-CASPT2 Calculations. The Journal of Physical Chemistry C, 120(35), 19322–19328.
- Alzaydien, A. S. (2009). Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. Asian Journal of Chemistry, 21(6), 4215-4222.
-
de la Cruz, M. D., López-Ramírez, M. R., Arenas, J. F., & Soto, J. (2024). Experimental and Theoretical Insight into Different Species of p-Aminothiophenol Adsorbed on Silver Nanoparticles. Molecules, 29(15), 3456. [Link]
- Akter, T., & Dutta, A. (2019). Calculated nucleophilicity of phenols/thiophenols and experimental support for the order of nucleophilicity of phenols/thiophenols and their derivatives in the acetylation catalyzed by 2. New Journal of Chemistry, 43(3), 1279-1285.
- Gallardo-Fuentes, S., Alarcón-Espósito, J., & Campodónico, P. R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 869631.
- Balasubramanian, S., & Rajendran, N. (2014). A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. Magnetic Resonance in Chemistry, 52(8), 431-438.
-
Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Retrieved from [Link]
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Chemistry Stack Exchange. (n.d.). Nucleophilicity of thiophenolate (PhS-) vs thiomethoxide (MeS-) in protic solvent. Retrieved from [Link]
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Comparative Spectroscopic Guide: Methoxy-Substituted Aminobenzenethiols
Executive Summary
Objective: This guide provides a technical comparison of the UV-Vis absorption properties of 2-amino-5-methoxybenzenethiol (and its isomers) versus the parent compound, 2-aminobenzenethiol .
Core Insight: The introduction of a methoxy (-OCH₃) group onto the aminobenzenethiol scaffold acts as a strong auxochrome. Through mesomeric (+M) donation, it destabilizes the HOMO more than the LUMO, resulting in a distinct bathochromic (red) shift of 30–50 nm and a hyperchromic effect (increased molar absorptivity). This spectral shift is critical for researchers using these compounds as precursors for benzothiazole synthesis or as specific analytes in drug development assays.
Target Audience: Synthetic chemists, spectroscopists, and pharmaceutical researchers optimizing detection methods for thiol-based precursors.
Fundamental Principles & Molecular Architecture
To interpret the spectra, one must understand the electronic environment. The parent compound, 2-aminobenzenethiol, possesses two auxochromes (-NH₂ and -SH) attached to the benzene chromophore.
Electronic Effects
-
Parent (2-Aminobenzenethiol): The lone pairs on Nitrogen and Sulfur participate in
and transitions. The conjugation is limited to the benzene ring perturbed by these two groups. -
Methoxy-Substituted (2-Amino-5-methoxybenzenethiol): The methoxy group is a strong Electron Donating Group (EDG).
-
Positioning: In the 5-methoxy isomer (para to the amino group), the +M effect extends the conjugation length across the molecule, significantly lowering the energy required for electronic transitions.
-
Result: The absorption maximum (
) shifts from the deep UV (~235/252 nm) into the near-UV/visible border (~282–300 nm), often manifesting as a yellow-green solid compared to the colorless/pale yellow parent liquid.
-
DOT Diagram: Electronic Transition Pathway
Figure 1: Schematic representation of the auxochromic effect of the methoxy group on the HOMO-LUMO gap.
Comparative Analysis: Spectral Data
The following data synthesizes experimental findings for the 5-methoxy isomer compared to the unsubstituted parent.
| Feature | 2-Aminobenzenethiol (Parent) | 2-Amino-5-methoxybenzenethiol | Impact of Substitution |
| Primary | 235 nm , 252 nm | 282 nm (Strong), ~310 nm (Shoulder) | +30–45 nm Shift (Bathochromic) |
| Secondary Band | ~300 nm (Weak | ~340–350 nm (Tail) | Shifted into visible region |
| Appearance | Colorless to Pale Yellow Liquid | Yellow to Greenish Solid | Visual confirmation of spectral shift |
| Molar Absorptivity ( | Moderate (~5,000 - 8,000 M⁻¹cm⁻¹) | High (>10,000 M⁻¹cm⁻¹) | Hyperchromic Effect (Increased sensitivity) |
| Solvent Sensitivity | Moderate | High (Polar solvents stabilize charge transfer) | Requires specific solvent choice (MeOH/ACN) |
Key Observation: The 282 nm band in the methoxy derivative is robust and often used for HPLC detection [1]. The parent compound requires detection deeper in the UV (235-250 nm), where solvent cut-off (e.g., in DMSO or acetone) can be problematic.
Experimental Protocol: Reproducible Spectral Acquisition
To ensure data integrity (Trustworthiness), follow this self-validating protocol.
Reagents & Equipment[2][3][4]
-
Solvent: HPLC-grade Methanol or Acetonitrile (Cut-off <200 nm). Avoid Acetone (cut-off 330 nm).
-
Blank: Pure solvent from the same batch.
-
Sample: >98% purity 2-Amino-5-methoxybenzenethiol (store under inert gas to prevent disulfide formation).
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 1.55 mg of 2-Amino-5-methoxybenzenethiol (MW: 155.22 g/mol ).
-
Dissolve in 10 mL Methanol to create a 1.0 mM (10⁻³ M) stock.
-
Validation: Solution should be clear yellow. Turbidity indicates oxidation to disulfide.
-
-
Working Standard Dilution:
-
Dilute 100 µL of Stock into 9.9 mL Methanol.
-
Final Concentration: 10 µM (10⁻⁵ M) .
-
Note: This concentration prevents aggregation and keeps Absorbance < 1.0.
-
-
Measurement:
-
Scan Range: 200 nm to 500 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Baseline Correction: Perform with pure solvent cuvette before sample.
-
-
Data Validation (Self-Check):
-
If
appears at ~282 nm , the thiol is intact. -
If a new band appears at >350 nm or the solution turns dark, disulfide formation (oxidation) has occurred. Discard and prepare fresh.
-
DOT Diagram: Experimental Workflow
Figure 2: Operational workflow for validating thiol purity via UV-Vis spectroscopy.
Applications in Drug Development[8]
Understanding these spectra is not just academic; it drives application utility:
-
Benzothiazole Synthesis Monitoring:
-
The conversion of 2-amino-5-methoxybenzenethiol to 6-methoxybenzothiazole is a key reaction in medicinal chemistry (e.g., Riluzole derivatives).
-
Method: Monitor the disappearance of the 282 nm thiol peak and the appearance of the benzothiazole ring absorption (typically sharper, blue-shifted or distinct vibrational structure depending on the 2-substituent).
-
-
HPLC Detection:
-
Because the methoxy derivative absorbs strongly at 282 nm, it can be detected using standard UV detectors (often set to 254 nm or 280 nm) with much higher sensitivity than the unsubstituted parent, which requires detection near 240 nm where solvent noise is higher [1].
-
-
Sensing Probes:
-
The distinct spectral shift allows this scaffold to be used as a "turn-on" fluorescence quencher or chromophore in probes designed to detect specific aldehydes or cyanides [2].
-
References
-
MDPI. (2018). Organic Base-Catalyzed C–S Bond Construction from CO2: A New Route for the Synthesis of Benzothiazolones. (Methodology for 2-amino-5-methoxybenzenethiol detection at 282 nm).
-
PubChem. (2025).[1] 2-Amino-4-methoxybenzenethiol Compound Summary. National Library of Medicine.
-
Sigma-Aldrich. (2025). 2-Amino-4-methoxybenzenethiol Product Specification.
-
ResearchGate. (2014). A simple spectrophotometric method for the determination of arsenic... using 2-amino thiophenol derivatives.[2][3][4][5][1][6][7] (Context on molar absorptivity of related thiols).
Sources
- 1. 2-Amino-4-methoxybenzene-1-thiol | C7H9NOS | CID 108589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple spectrophotometric method for the determination of arsenic in industrial and environmental samples using 2,4-Dihydroxy benzophenone-2-amino thiophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
4-Amino-2-methoxybenzenethiol: Handling, Neutralization, and Disposal Guide
[1]
Executive Summary & Hazard Profile
4-Amino-2-methoxybenzenethiol (and its related isomers) presents a dual challenge in the laboratory: it is a functionalized intermediate critical for scaffold synthesis, but it possesses the potent, complaint-inducing odor characteristic of thiols, combined with the toxicity of aromatic amines.
Effective management requires a bifurcated strategy: Containment for bulk material and Oxidative Neutralization for residues and glassware.[1][2] Failure to treat residues often leads to "phantom odors" that can trigger building-wide evacuations or regulatory audits.
Chemical Identity & Risk Table[4]
| Parameter | Data |
| Chemical Name | 4-Amino-2-methoxybenzenethiol (or 4-Amino-2-methoxythiophenol) |
| CAS Number | 100288-82-4 (Isomer variants may apply; verify specific SDS) |
| Molecular Formula | C₇H₉NOS |
| Key Functional Groups | Thiol (-SH), Primary Amine (-NH₂), Methoxy (-OCH₃) |
| GHS Hazards | Skin Irrit. 2 (H315) , Eye Irrit.[3][4][5] 2A (H319) , STOT SE 3 (H335) . Warning: Pungent "Stench" characteristic even at ppb levels. |
| RCRA Classification | D003 (Reactive - Sulfide) potential if pH < 2 or > 12.5; otherwise Characteristic Toxic/Ignitable . |
| Incompatibility | Strong oxidizers, Acids (generates H₂S), Bases. |
Operational Protocol: The Odor Management Strategy
The primary operational risk is not acute toxicity, but odor threshold violation . Thiols have odor detection thresholds in the range of 0.01–1.0 ppb. Standard fume hood airflow is often insufficient to prevent odor migration if containers are left open.
The "Double-Containment" Rule
-
Storage: Store the primary container inside a secondary, sealable jar containing activated carbon or vermiculite.
-
Transfer: Never pour this chemical on an open bench. All transfers must occur within a functioning fume hood.
Disposal & Neutralization Workflows
A. Bulk Waste (Unused Reagent)
Do NOT attempt to neutralize bulk quantities (>5 mL/5 g) in the laboratory. The exothermic reaction with oxidizers can be violent.
-
Segregation: Place the original container into a secondary, sealable hazardous waste drum compatible with organic sulfides.
-
Labeling: Mark clearly as "Hazardous Waste - Toxic/Stench - Organic Sulfide."
-
Disposal Path: Lab Pack for high-temperature incineration.
B. Residue & Glassware Neutralization (The "Bleach Protocol")
For glassware, syringes, and septum caps, simple washing is insufficient. You must chemically oxidize the thiol group to a sulfonate or disulfide to eliminate the odor before the item leaves the hood.
CRITICAL SAFETY NOTE: This molecule contains an Amine . Mixing amines with bleach (Sodium Hypochlorite) can generate Chloramines (toxic/irritant vapors). Therefore, this procedure MUST be performed in a fume hood.
Step-by-Step Neutralization Protocol
-
Preparation:
-
Prepare a 5% Sodium Hypochlorite (Bleach) solution.[6]
-
Optional: Add a small amount of surfactant (dish soap) to aid wetting.
-
-
Soak:
-
Submerge contaminated glassware/tips completely in the bleach bath inside the fume hood.
-
Time: Allow to soak for 2-4 hours . The oxidation of the thiol is not instantaneous.[7]
-
-
Rinse:
-
Verification:
-
Sniff test (cautiously) to ensure the "rotten cabbage" thiol smell is gone. If odor persists, repeat the soak.
-
Visualized Workflows (Graphviz)
Diagram 1: Waste Stream Decision Tree
This logic flow ensures you do not accidentally treat bulk waste, which is a safety violation.
Caption: Decision matrix distinguishing between bulk disposal (incineration) and residue management (oxidative neutralization).
Diagram 2: The Bleach Trap Setup (Vacuum Protection)
When using a vacuum line (rotary evaporator or manifold) with thiols, you must protect the house vacuum/pump from odor contamination.
Caption: Vacuum protection setup. Vapors pass through an empty catch-pot before bubbling through bleach to oxidize thiols prior to entering the pump.
Emergency Procedures: Spill Response
Scenario: You drop a 5g vial of 4-Amino-2-methoxybenzenethiol on the floor.
-
Evacuate & Isolate: Immediately clear the room. The odor will be instant. Close the door to let the HVAC system contain the smell (if negative pressure).
-
PPE Up: Double nitrile gloves, lab coat, goggles, and respiratory protection (organic vapor cartridge) if the spill is outside a hood.
-
Containment: Surround the spill with absorbent pads or vermiculite.
-
Neutralization (In-Situ):
-
Do not pour straight bleach on a concentrated spill (heat/gas risk).
-
Cover the absorbed material with a dilute bleach solution (1-2%) or a specific commercial spill neutralizer (e.g., specialized thiol spill kit).
-
-
Cleanup: Scoop the slurry into a wide-mouth jar. Seal tight. Label "Hazardous Waste - Debris from Thiol Spill."
-
Decontamination: Scrub the floor area with a detergent/bleach mix to remove lingering odor.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Sodium Hypochlorite (Bleach) Safety Fact Sheet. [Link]
-
PubChem. (n.d.). 4-Amino-2-methoxybenzenethiol Compound Summary. National Library of Medicine. [Link](Note: Search via CAS 100288-82-4 for specific isomer data).
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. Page loading... [guidechem.com]
Personal protective equipment for handling 4-Amino-2-methoxybenzenethiol
Executive Safety Summary
4-Amino-2-methoxybenzenethiol (CAS: 497855-25-1) presents a dual-hazard profile characteristic of aminobenzenethiols: the acute systemic toxicity and sensitization potential of an aniline derivative , combined with the extreme olfactory threshold and volatility of a thiol .[1]
Handling this compound requires more than standard laboratory PPE. The primary risks are methemoglobinemia (via skin absorption of the aniline moiety) and environmental nuisance/regulatory violation (due to thiol stench).[1] This guide prioritizes containment and permeation resistance over simple barrier protection.
Hazard Assessment & Causality (The "Why")
To select the correct PPE, we must deconstruct the molecule's functional groups and their associated risks.[1]
| Functional Group | Associated Hazard | Physiological Mechanism | Implications for PPE/Protocol |
| -NH₂ (Aniline) | Systemic Toxicity & Sensitization | Rapidly absorbed through skin/lungs.[1][2] Oxidizes hemoglobin to methemoglobin, causing tissue hypoxia.[1] | Permeation Resistance: Standard nitrile is insufficient for prolonged contact.[1] Double-gloving or laminate barriers are mandatory.[1] |
| -SH (Thiol) | Stench & Irritation | High volatility; detectable at ppb levels.[1] Reacts with mucous membranes.[3] | Respiratory/Engineering: Fume hood is non-negotiable.[1] Bleach traps required for exhaust.[4] |
| -OCH₃ (Methoxy) | Electronic Activation | Electron-donating group increases the nucleophilicity of the ring, potentially enhancing skin absorption rates compared to unsubstituted aniline.[1] | Strict Containment: No open handling outside of containment. |
PPE Selection Matrix
This matrix is designed to be self-validating: if the specific barrier material is not available, the operation must not proceed .[1]
Table 1: Mandatory PPE Configuration
| Body Zone | Standard Operation (Inside Hood) | High-Risk Operation (Spill/Scale-up) | Technical Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 8 mil) | Laminate Barrier: Silver Shield® or 4H® Liner under Nitrile outer glove.[1] | Anilines can permeate thin nitrile in <15 mins. Laminate films provide >4hr breakthrough time. |
| Respiratory | Engineering Control Only: Handle strictly in Fume Hood (Face velocity >100 fpm). | PAPR or Full-Face Respirator: Cartridge: Multi-Gas (Organic Vapor + Acid Gas + Particulate P100).[1] | Thiol odor threshold is below OSHA PEL.[5] Smell is not a reliable toxicity warning; it causes olfactory fatigue. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Full Face Shield (Over goggles) | Vapors are lacrimators.[1] Standard safety glasses do not seal against vapor ingress. |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron (Rubber/Neoprene) | Tyvek® Coverall (Taped seams) | Particulates/droplets on clothing can off-gas later, contaminating clean areas.[1] |
PPE Decision Logic (Visualization)
The following decision tree dictates the gowning procedure based on the state of the matter and the operational context.
Figure 1: PPE Selection Decision Tree based on operational scale and physical state.
Operational Protocol: The "Zero-Odor" Standard
This protocol uses a Bleach Oxidation Trap system to neutralize thiol vapors before they exit the reaction vessel. This is a critical engineering control that supplements PPE.
Step-by-Step Handling
-
Pre-Operational Setup:
-
Prepare a 10% Sodium Hypochlorite (Bleach) bath in the fume hood.[1]
-
The Trap: Connect the reaction vessel exhaust to a bubbler containing bleach.[1][4] This oxidizes the escaping thiol vapors into non-volatile sulfonates.
-
Verification: Ensure the fume hood sash is at the lowest working position.[1]
-
-
Gowning Up:
-
Handling:
-
De-Gowning (Critical Step):
-
Rationale: The outer gloves are now assumed to be contaminated with invisible aniline/thiol residue.
-
Rinse outer gloves in the bleach bath while still wearing them (oxidizes surface thiol).[1]
-
Remove outer gloves using the "beak" method (turning inside out) and dispose of them immediately into a solid waste container inside the hood.[1]
-
Remove apron and goggles.
-
Remove inner gloves last.[1]
-
Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]
-
Decontamination & Disposal Workflow
Thiols cannot be disposed of in standard organic waste streams without pre-treatment, as they will off-gas in the central waste facility.[1]
Figure 2: Chemical Decontamination Workflow for Thiol Waste.
Disposal Protocol:
-
Oxidation: Slowly add thiol waste to a stirred container of 10-15% bleach.[1] Caution: This reaction is exothermic.[1] Add ice if processing >100mL.
-
Soak: Allow glassware to soak in the bleach bath for 24 hours to destroy trace odors.[1]
-
Labeling: Label the final waste container as "Oxidized Thiol Waste - Contains Bleach". Do not mix with acids (releases Chlorine gas) or Ammonia (releases Chloramine).[1]
Emergency Response
-
Skin Contact:
-
Spill (Outside Hood):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19392029, 4-Amino-2-methoxybenzenethiol. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. Retrieved from [Link][1]
-
University of California, Los Angeles (UCLA) Chemistry. Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
-
University of Rochester. SOP: How to Work with Thiols. Retrieved from [Link]
Sources
- 1. 2-METHOXYBENZENETHIOL | 7217-59-6 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
